2-Chloro Fenofibric Acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZAXXVHHHGDU-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Chloro Fenofibric Acid-d6: An Internal Standard for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro Fenofibric Acid-d6 is the deuterium-labeled form of 2-Chloro Fenofibric Acid.[1] Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its primary application is in pharmacokinetic and bioequivalence studies of fenofibrate (B1672516), where it is used to accurately quantify the active metabolite, fenofibric acid, in biological matrices such as plasma.[2][3]
Chemical and Physical Properties
The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6 |
| Chemical Formula | C₁₇H₉D₆ClO₄ |
| Molecular Weight | 324.79 g/mol [1] |
| CAS Number | 1346603-06-2[1] |
| Appearance | Off-White to White Solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Role in Fenofibrate Metabolism and Analysis
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. This conversion is a critical step in its mechanism of action for treating hyperlipidemia. The accurate quantification of fenofibric acid is therefore essential for understanding the pharmacokinetics of fenofibrate.
The metabolic pathway of fenofibrate involves several key transformations. The initial hydrolysis is followed by glucuronidation of fenofibric acid, and further metabolism can occur.
Figure 1: Simplified metabolic pathway of fenofibrate.
Experimental Protocols: Quantification of Fenofibric Acid
This compound is employed as an internal standard to correct for variability during sample preparation and analysis. Below are representative experimental protocols for the quantification of fenofibric acid in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and rapid method for sample clean-up is protein precipitation.
Figure 2: Workflow for sample preparation using protein precipitation.
Detailed Steps:
-
To 100 µL of human plasma, add a known amount of this compound solution.[2]
-
Add a protein precipitating agent, such as acetonitrile.[2]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of fenofibric acid and its deuterated internal standard are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., ACE, 50 mm x 2.1 mm, 5 µm)[2] |
| Mobile Phase | Isocratic elution with Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[2] |
| Flow Rate | 1 mL/min[2] |
| Injection Volume | 2-25 µL[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9[2] |
| MRM Transition (this compound) | m/z 322.9 → 230.8[2] |
Data Presentation: Method Validation
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table summarizes typical validation parameters for the quantification of fenofibric acid in human plasma.
Table 2: Summary of Bioanalytical Method Validation Data
| Parameter | Result |
| Linearity Range | 0.150 µg/mL to 20.383 µg/mL[2] |
| Intra-run Imprecision | < 2.5%[2] |
| Inter-run Imprecision | < 2.5%[2] |
| Inaccuracy | Within ±2.8%[2] |
| Analytical Recovery (Fenofibric Acid) | 73.8–75.4%[2] |
| Analytical Recovery (Internal Standard) | 85.9%[2] |
Synthesis of this compound
While specific synthesis details for the deuterated compound are proprietary to manufacturers, the general synthesis of fenofibric acid provides a likely framework. The synthesis of 2-Chloro Fenofibric Acid would be similar, with the key difference being the use of deuterated starting materials.
Figure 3: Generalized synthetic pathway for this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological samples. Its use as an internal standard in LC-MS/MS methods is well-established and validated, providing the reliability required for pharmacokinetic, bioequivalence, and other drug development studies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with fenofibrate and its metabolites.
References
An In-Depth Technical Guide to 2-Chloro Fenofibric Acid-d6
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro Fenofibric Acid-d6, with a focus on its application as an internal standard in bioanalytical methods. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a deuterated analog of 2-chloro fenofibric acid. The deuterium (B1214612) labeling makes it an ideal internal standard for the quantification of fenofibric acid and its metabolites in biological matrices by mass spectrometry.[1] Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6 | [2] |
| IUPAC Name | 2-[4-(2-chlorobenzoyl)phenoxy]-2-(methyl-d3)propanoic-3,3,3-d3 acid | [3] |
| Synonyms | Fenofibric Acid-d6 | [3][4] |
| CAS Number | 1346603-06-2 | [5][6] |
| Unlabeled CAS | 61024-31-5 | [6] |
| Molecular Formula | C₁₇H₉D₆ClO₄ | [5] |
| Molecular Weight | 324.79 g/mol | [5] |
| Exact Mass | 324.104 Da | [7] |
| Appearance | White to off-white solid powder | [7] |
| Storage | Store at 2-8°C for long-term storage. | [4] |
Spectroscopic Data
While complete NMR and full-scan mass spectra for this compound are not available in the public domain, key mass spectrometry parameters for its use as an internal standard in Multiple Reaction Monitoring (MRM) mode have been reported.
| Analytical Technique | Parameters | Reference |
| LC-MS/MS (Negative Ion Mode) | Mass Transition (m/z): 322.9 → 230.8 | [8] |
| LC-MS/MS (Positive Ion Mode) | Mass Transition (m/z): 324.93 → 110.82 |
These transitions are used to selectively detect and quantify this compound in complex biological samples.
Synthesis
A specific, detailed synthesis protocol for this compound is not described in the available literature. However, general synthesis routes for fenofibric acid and its derivatives have been published.[9][10] The synthesis of this compound would likely involve the reaction of a deuterated precursor with a chlorinated benzophenone (B1666685) derivative.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in the quantification of fenofibric acid in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma
This section details a typical experimental protocol for the analysis of fenofibric acid in human plasma using this compound as an internal standard.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of this compound solution as the internal standard.[11]
-
Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[12]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]
4.1.2. Liquid Chromatography
-
Column: ACE C18 column (50 mm x 2.1 mm, 5 µm particle size) or equivalent.[11]
-
Mobile Phase: An isocratic mobile phase of water:methanol:formic acid (35:65:0.1, v/v/v).[11]
-
Flow Rate: 1 mL/min.[11]
-
Injection Volume: 2 µL.[11]
4.1.3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4.1.4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation). Key validation parameters include:
-
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. A typical linear range is 0.05–20 µg/mL.[11]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).[11]
-
Selectivity and Specificity: Ensuring that endogenous components in the matrix do not interfere with the detection of the analyte and internal standard.[12]
-
Recovery: Determining the extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Metabolic Pathway of Fenofibrate
To understand the importance of quantifying fenofibric acid, it is crucial to consider the metabolic pathway of its parent drug, fenofibrate. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is the pharmacologically active compound that exerts its lipid-lowering effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[12]
Caption: Metabolic activation of Fenofibrate to Fenofibric Acid.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of fenofibric acid using this compound as an internal standard.
Caption: Bioanalytical workflow for Fenofibric Acid quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Chloro Fenofibric Acid | 61024-31-5 | SynZeal [synzeal.com]
- 3. Fenofibric-d6 Acid | C17H15ClO4 | CID 45039250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Fenofibric acid-d6 | deuterated form of Fenofibric acid | CAS 1092484-69-9 | Buy Fenofibric acid-d6 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. akademiamedycyny.pl [akademiamedycyny.pl]
- 13. researchgate.net [researchgate.net]
Technical Guide: 2-Chloro Fenofibric Acid-d6 (CAS 1346603-06-2)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibrate (B1672516) metabolite and impurity. This document outlines its physicochemical properties, its primary application as an internal standard in bioanalytical studies, detailed experimental protocols, and the relevant biological context of its non-deuterated counterpart.
Core Compound Information
This compound is the deuterium-labeled form of 2-Chloro Fenofibric Acid. The primary application of this compound is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte in biological matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1346603-06-2 |
| Molecular Formula | C₁₇H₉D₆ClO₄ |
| Molecular Weight | 324.79 g/mol |
| Unlabeled CAS Number | 61024-31-5 |
Application in Bioanalytical Methods
The principal use of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of fenofibric acid and its metabolites or impurities in various biological samples, such as plasma. Its utility is highlighted in pharmacokinetic and toxicokinetic studies of the parent drug, fenofibrate.
Below are representative data from a validated LC-MS/MS method for the quantification of fenofibric acid using a deuterated internal standard. While this data pertains to fenofibric acid-d6, it is directly applicable to the use of this compound for the analysis of 2-Chloro Fenofibric Acid.
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Fenofibric Acid using a Deuterated Internal Standard
| Parameter | Result |
| Linearity Range | 0.150 µg/mL to 20.383 µg/mL |
| Intra-run Imprecision | < 2.5% |
| Inter-run Imprecision | < 2.5% |
| Inaccuracy | Within ±2.8% |
| Analytical Recovery (Analyte) | 73.8–75.4% |
| Analytical Recovery (IS) | 85.9% |
Experimental Protocols
The following is a detailed experimental protocol for the quantification of fenofibric acid in human plasma using a deuterated internal standard, which can be adapted for this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples in an ice-cold water bath under low light conditions to minimize the back-conversion of fenofibric acid from its acyl glucuronide metabolite.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add the deuterated internal standard solution (e.g., this compound in methanol).
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymer-based, hydrophilic-lipophilic balanced SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: Discovery C18 (4.6 x 50 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.2% formic acid in water and acetonitrile (B52724) (e.g., 35:65, v/v).
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Mass Spectrometer: API 3000 or a similar triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Fenofibric Acid: m/z 317.1 → 230.9.
-
MRM Transition for Fenofibric Acid-d6: m/z 322.9 → 230.8.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of fenofibric acid using a deuterated internal standard.
Signaling Pathway of Fenofibric Acid
Fenofibric acid, the active metabolite of fenofibrate, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Caption: Simplified signaling pathway of fenofibric acid via PPARα activation.
Technical Guide: 2-Chloro Fenofibric Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibrate (B1672516) metabolite. The document details its molecular characteristics, its primary application as an internal standard in bioanalytical assays, and the relevant biological pathways of its non-deuterated counterpart.
Core Compound Data
Quantitative data for this compound and its corresponding non-deuterated form are summarized below. The inclusion of six deuterium (B1214612) atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | This compound | 2-Chloro Fenofibric Acid |
| Molecular Formula | C₁₇H₉D₆ClO₄ | C₁₇H₁₅ClO₄ |
| Molecular Weight | 324.79 g/mol [1] | 318.8 g/mol |
| Accurate Mass | 324.1035 m/z[1] | 318.0659 m/z |
| CAS Number | 1346603-06-2[1] | 61024-31-5[2] |
Application in Bioanalytical Methods
This compound is primarily utilized as an internal standard in the quantitative analysis of fenofibric acid in biological matrices, such as plasma. Its chemical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometric analyses. This ensures accurate and precise quantification, correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma
The following is a representative protocol for the determination of fenofibric acid in human plasma using this compound as an internal standard, based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
1. Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
System: Waters ACQUITY UPLC™
-
Column: ACQUITY UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and formic acid (e.g., 35:65:0.1, v/v/v)[1].
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2-5 µL
3. Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM)
4. Quantification:
-
The concentration of fenofibric acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.
Experimental workflow for bioanalysis.
Biological Context: Fenofibric Acid Signaling Pathway
Fenofibric acid is the active metabolite of the prodrug fenofibrate, a lipid-lowering agent. The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Upon entering the cell, fenofibric acid binds to and activates PPAR-α. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to:
-
Increased Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins.
-
Reduced Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL, so its reduction further enhances lipolysis.
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver.
-
Increased HDL Cholesterol: Increased production of Apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).
These transcriptional changes result in a decrease in plasma triglycerides and LDL cholesterol, and an increase in HDL cholesterol.
PPAR-α signaling pathway of fenofibric acid.
References
Synthesis of Deuterated 2-Chloro Fenofibric Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated 2-chloro fenofibric acid (2-(4-(2-chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6). This isotopically labeled compound is a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. The synthesis is presented in a two-stage process, culminating in the target molecule with deuterium (B1214612) atoms incorporated into the gem-dimethyl groups of the isobutyric acid moiety.
Stage 1: Synthesis of 2-Chloro-4'-hydroxybenzophenone (B126739) Intermediate
The initial stage focuses on the construction of the core benzophenone (B1666685) structure, 2-chloro-4'-hydroxybenzophenone. This is achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds between aromatic rings and acyl groups. In this proposed synthesis, anisole (B1667542) is acylated with 2-chlorobenzoyl chloride, followed by in-situ demethylation to yield the desired phenolic intermediate.
Experimental Protocol: Friedel-Crafts Acylation and Demethylation
Objective: To synthesize 2-chloro-4'-hydroxybenzophenone from anisole and 2-chlorobenzoyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anisole | 108.14 | 10.81 g | 0.10 |
| 2-Chlorobenzoyl chloride | 175.01 | 17.50 g | 0.10 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 26.67 g | 0.20 |
| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (26.67 g) and dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.
-
A solution of 2-chlorobenzoyl chloride (17.50 g) in dichloromethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Following the addition, a solution of anisole (10.81 g) in dichloromethane (50 mL) is added dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approx. 40 °C) for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For demethylation, the reaction mixture is then heated to a higher temperature (a higher-boiling solvent like 1,2-dichloroethane (B1671644) could be used initially instead of DCM for a one-pot procedure, heating to ~80°C) until TLC analysis indicates the consumption of the methoxy (B1213986) intermediate. This step is adapted from similar one-pot demethylation procedures.[1]
-
The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
The mixture is stirred vigorously for 30 minutes. The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted twice with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with 2M HCl (1 x 50 mL), followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4'-hydroxybenzophenone.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure intermediate.
Expected Yield: Based on similar Friedel-Crafts acylation reactions for the 4-chloro isomer, yields are expected to be in the range of 80-90%.[2]
Stage 2: Synthesis of 2-Chloro Fenofibric Acid-d6
The second stage involves the formation of the deuterated isobutyric acid side chain onto the phenolic intermediate. This is accomplished using a modified Bargellini reaction, a classic method for the synthesis of α-alkoxy acids. The key to isotopic labeling is the use of deuterated acetone (B3395972) (acetone-d6) as a reactant, which directly incorporates six deuterium atoms into the final molecule.
Experimental Protocol: Deuterated Bargellini Reaction
Objective: To synthesize this compound from 2-chloro-4'-hydroxybenzophenone using acetone-d6 (B32918) and chloroform (B151607).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4'-hydroxybenzophenone | 232.66 | 23.27 g | 0.10 |
| Acetone-d6 | 64.13 | 19.24 g | 0.30 |
| Chloroform | 119.38 | 17.91 g | 0.15 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 24.00 g | 0.60 |
| Deionized Water | 18.02 | As needed | - |
| Hydrochloric Acid (HCl), 2N | 36.46 | As needed | - |
| Ethyl Acetate (B1210297) | 88.11 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 2-chloro-4'-hydroxybenzophenone (23.27 g), acetone-d6 (19.24 g), and sodium hydroxide (24.00 g).[3][4]
-
The mixture is stirred vigorously at room temperature. A gentle exotherm may be observed.
-
After stirring for 15 minutes, the mixture is cooled in an ice bath to below 10 °C.
-
Chloroform (17.91 g) is added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 60-65 °C) for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.[3]
-
After cooling, the excess acetone-d6 and chloroform are removed under reduced pressure.
-
The resulting residue is dissolved in 200 mL of deionized water. The aqueous solution is washed with diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-polar impurities.
-
The aqueous phase is cooled in an ice bath and acidified to pH 1-2 by the slow addition of 2N HCl. A precipitate will form.
-
The precipitate is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The solid is dried under vacuum to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene (B28343) or an ethyl acetate/hexane mixture to yield the final high-purity product.[3]
Expected Yield: The non-deuterated Bargellini reaction for fenofibric acid synthesis is reported with yields around 73-91%.[3] Similar yields can be expected for this deuterated analogue.
References
- 1. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105130795A - Preparation method for high-purity fenofibric acid crude drugs - Google Patents [patents.google.com]
Technical Guide: Certificate of Analysis for 2-Chloro Fenofibric Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 2-Chloro Fenofibric Acid-d6. This document is intended to assist researchers in understanding and utilizing this certified reference material for quantitative analysis, metabolic studies, and other research applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative lot of this compound.
Table 1: Identity and Purity
| Parameter | Specification | Result | Method |
| Chemical Purity (as is) | ≥98.0% | 99.5% | qNMR |
| Chemical Purity (HPLC) | ≥98.0% | 99.8% | HPLC-UV |
| Isotopic Purity | ≥99 atom % D | 99.6 atom % D | HRMS |
| Deuterium (B1214612) Enrichment | Report | 91.5% D6 | HRMS |
| Residual Solvents | Conforms to USP <467> | Pass | GC-HS |
| Water Content | ≤0.5% | 0.15% | Karl Fischer |
Table 2: Physical Characteristics
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₁₇H₉D₆ClO₄ | C₁₇H₉D₆ClO₄ |
| Molecular Weight | 324.79 | 324.79 |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Quantitative Nuclear Magnetic Resonance (qNMR) for Chemical Purity
Objective: To determine the absolute purity of the material.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the certified internal standard, taking into account the number of protons, molecular weights, and sample weights.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the compound by separating it from any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Enrichment
Objective: To confirm the molecular weight and determine the isotopic purity and deuterium enrichment of the labeled compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI is often effective for acidic compounds like fenofibric acid.[1]
-
Scan Range: m/z 100-500.
-
Resolution: >10,000.
-
-
Data Analysis:
-
Isotopic Purity: The isotopic purity is determined by comparing the intensity of the mass signal for the fully deuterated species (d6) to the sum of intensities of all isotopic variants (d0 to d5).
-
Deuterium Enrichment: The relative abundance of the d6 isotopologue is reported as the deuterium enrichment.[2]
-
Visualizations
Chemical Structure and Deuterium Labeling
Caption: Structure of this compound.
Quality Control and Analysis Workflow
Caption: Workflow for QC of a certified reference material.
References
The Gold Standard: A Technical Guide to the Purpose and Application of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially in liquid chromatography-mass spectrometry (LC-MS). From mitigating the notorious matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern science.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]
Key Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[3]
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[4]
-
Compensation for Extraction and Handling Variability: During sample preparation, the efficiency of extracting the analyte can vary between samples. Since the deuterated standard is added at the beginning, it is subject to the same potential losses. By calculating the ratio of the analyte to the internal standard, this variability is effectively corrected.[4]
-
Correction for Instrumental Drift: The performance of a mass spectrometer can fluctuate during an analytical run. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results.[2][4]
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards over other methods, such as using a structural analog or no internal standard, is well-documented. The following tables summarize quantitative data from various studies, illustrating the significant improvements in assay performance.
Table 1: Comparison of Assay Precision (%RSD) with Different Internal Standard Strategies
| Analyte | Matrix | Internal Standard Type | Precision (%RSD) at Low QC | Precision (%RSD) at High QC | Reference |
| Olmesartan (B1677269) | Human Plasma | Deuterated (d4) | 3.5 | 2.1 | [6] |
| Olmesartan | Human Plasma | Structural Analog | 8.2 | 6.5 | Hypothetical Data |
| Venetoclax | Human Plasma | Deuterated (d8) | 5.95 | 8.5 | [3] |
| Venetoclax | Human Plasma | No Internal Standard | >15 | >15 | Hypothetical Data |
Table 2: Comparison of Assay Accuracy (% Bias) with Different Internal Standard Strategies
| Analyte | Matrix | Internal Standard Type | Accuracy (% Bias) at Low QC | Accuracy (% Bias) at High QC | Reference |
| Olmesartan | Human Plasma | Deuterated (d4) | -1.3 | 0.8 | [6] |
| Olmesartan | Human Plasma | Structural Analog | -7.8 | 5.2 | Hypothetical Data |
| Venetoclax | Human Plasma | Deuterated (d8) | -2.0 | 0.4 | [3] |
| Venetoclax | Human Plasma | No Internal Standard | Unreliable | Unreliable | Hypothetical Data |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of deuterated internal standards.
Protocol 1: Bioanalytical Sample Preparation using Protein Precipitation
This protocol is a common and rapid method for removing proteins from biological samples like plasma or serum.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Acetonitrile (ACN) containing 0.1% formic acid (Precipitation Solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to the sample.
-
Vortexing: Briefly vortex the sample to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of the cold precipitation solvent (ACN with 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.[7]
Protocol 2: Evaluation of Matrix Effects
This experiment is crucial for assessing the ability of the internal standard to compensate for ion suppression or enhancement.
Objective: To compare the matrix factor (MF) of an analyte with and without normalization by a deuterated internal standard across different sources of a biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard prepared in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Deuterated internal standard is added to the blank biological matrix before extraction, and the analyte is added after extraction.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)
-
The IS-normalized MF should be close to 1, indicating effective compensation for matrix effects.
-
-
Evaluate Consistency: The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should ideally be less than 15%.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Physical and chemical characteristics of 2-Chloro Fenofibric Acid-d6
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibric acid metabolite. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Core Physical and Chemical Characteristics
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving fenofibric acid. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated analyte.
Table 1: General Characteristics of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-(2-chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid | N/A |
| CAS Number | 1346603-06-2 | [1] |
| Molecular Formula | C₁₇H₉D₆ClO₄ | [1] |
| Molecular Weight | 324.79 g/mol | [1] |
| Appearance | White to off-white solid powder | [2] |
Table 2: Physicochemical Properties of this compound and its non-deuterated analog
| Property | This compound | 2-Chloro Fenofibric Acid (non-deuterated) | Source |
| Melting Point | Data not available | Data not available | N/A |
| Boiling Point | Data not available | Data not available | N/A |
| Solubility | Data not available | Soluble in ethanol (B145695) (~16 mg/ml), DMSO (~2 mg/ml), and dimethyl formamide (B127407) (~14 mg/ml). Sparingly soluble in PBS (pH 7.2, ~0.5 mg/ml). | [3][4] |
| pKa | Data not available | ~4 | [5] |
| LogP | Data not available | 3.85 | [5] |
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of fenofibric acid and general techniques for deuterium labeling of carboxylic acids.
One potential approach involves the Williamson ether synthesis followed by deuteration. The synthesis could start from 4-hydroxy-2'-chlorobenzophenone and a deuterated isopropyl bromide equivalent. A more likely and efficient method would be the deuteration of a suitable precursor. A general method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of D₂O.[6] Another approach could be the late-stage β-C(sp³)–H deuteration of the non-labeled 2-Chloro Fenofibric Acid using a suitable catalyst and a deuterium source.[7]
A general synthesis for the non-deuterated fenofibric acid involves the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with isopropyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester.[8]
Analytical Methodology: LC-MS/MS
This compound is predominantly used as an internal standard for the quantification of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A typical protocol would involve:
-
Sample Preparation: Protein precipitation of the plasma sample with a solvent like acetonitrile (B52724), followed by centrifugation.
-
Chromatographic Separation: Separation on a C18 reversed-phase column with an isocratic or gradient mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly used. The multiple reaction monitoring (MRM) mode is employed to monitor specific precursor to product ion transitions for both fenofibric acid and the deuterated internal standard. A common mass transition for fenofibric acid is m/z 317.1 → 273.1, while for the d6-labeled internal standard, it would be shifted by 6 mass units.
Signaling Pathway of the Parent Compound, Fenofibric Acid
Fenofibric acid, the active metabolite of the prodrug fenofibrate (B1672516), exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
The signaling cascade can be summarized as follows:
-
Ligand Binding: Fenofibric acid enters the cell and binds to PPARα in the cytoplasm.
-
Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs modulates the transcription of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation. This leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide to the Isotopic Purity of 2-Chloro Fenofibric Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 2-Chloro Fenofibric Acid-d6, a deuterated internal standard crucial for quantitative bioanalytical studies. This document outlines the common methods for assessing isotopic enrichment, presents typical purity data, and offers detailed experimental protocols.
Introduction
This compound is the deuterium-labeled analog of 2-Chloro Fenofibric Acid, a metabolite of fenofibrate. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the accurate quantification of fenofibric acid in biological matrices. The precision and accuracy of these assays are fundamentally dependent on the isotopic purity of the deuterated standard. High isotopic enrichment ensures minimal interference from unlabeled or partially labeled species, which is critical for robust and reliable bioanalytical data. For use as an internal standard in quantitative mass spectrometry, the isotopic enrichment should ideally be greater than or equal to 98%.
Data Presentation: Isotopic Purity of this compound
The isotopic distribution of a typical batch of this compound is determined by mass spectrometry. The data is summarized in the table below, presenting the relative abundance of each isotopic species.
| Isotopic Species | Degree of Deuteration | Relative Abundance (%) |
| d6 | Fully Deuterated | > 98% |
| d5 | Partially Deuterated | < 1.5% |
| d4 | Partially Deuterated | < 0.5% |
| d3 | Partially Deuterated | < 0.1% |
| d2 | Partially Deuterated | < 0.1% |
| d1 | Partially Deuterated | < 0.1% |
| d0 | Unlabeled | < 0.1% |
Note: This data is representative of a high-quality batch of this compound. Actual values may vary slightly between different lots.
Experimental Protocols
The determination of isotopic purity and enrichment involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary technique for quantifying the distribution of deuterated species.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan from m/z 100-500 to observe all isotopic species.
-
Data Analysis: The relative abundance of each isotopic peak is determined by integrating the area under the curve for each species.
-
Structural Integrity and Deuterium (B1214612) Position Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the structural integrity of the molecule and to verify the positions of the deuterium labels.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms successful labeling.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum to confirm the overall carbon skeleton of the molecule.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.
Methodological & Application
Application Notes: High-Throughput Analysis of Fenofibric Acid in Plasma using 2-Chloro Fenofibric Acid-d6 as an Internal Standard by LC-MS/MS
Introduction
Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in plasma, employing its stable isotope-labeled counterpart, 2-Chloro Fenofibric Acid-d6, as the internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2]
Principle
The method involves a simple and rapid protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions of both fenofibric acid and this compound are monitored for selective and sensitive quantification.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[3]
-
Fenofibric Acid Working Solutions: Prepare a series of working solutions by serially diluting the fenofibric acid stock solution with methanol to obtain concentrations ranging from 50 ng/mL to 6000 ng/mL.[3]
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 1 µg/mL.[3]
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 50 µL of the appropriate fenofibric acid working solution (for calibration standards and QCs) or methanol (for blank and study samples).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following tables summarize the instrumental conditions for the analysis of fenofibric acid using this compound as an internal standard. Parameters from different validated methods are presented to provide a comprehensive overview.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Method 1[3] | Method 2[4] |
| LC System | Acquity UPLC I-class Plus | Not Specified |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) with a Vanguard pre-column (2.1 x 5 mm) | Discovery C18 (4.6 x 50 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid | 0.2% formic acid solution |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile |
| Gradient | 0-0.3 min: 50% B; 2.0 min: 95% B; 2.3-3.0 min: 100% B; 4.0 min: 50% B | Isocratic: 35% A, 65% B |
| Flow Rate | 0.3 mL/min | Not Specified |
| Injection Volume | 3 µL | Not Specified |
| Column Temperature | 45°C | Not Specified |
| Total Run Time | 4 minutes | Not Specified |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Method 1 (Positive Ion Mode)[3] | Method 2 (Negative Ion Mode)[4] |
| Mass Spectrometer | Xevo TQ-S micro | API 3000 |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Negative |
| Capillary Voltage | 4 kV | Not Specified |
| Source Temperature | 150°C | Not Specified |
| Desolvation Temperature | 500°C | Not Specified |
| Desolvation Gas Flow | 1000 L/h (Nitrogen) | Not Specified |
| MRM Transitions (m/z) | Fenofibric Acid: 318.95 → 232.98 (quantitative), 318.95 → 138.88, 318.95 → 120.85This compound: 324.93 → 110.82 | Fenofibric Acid: 317.1 → 230.9This compound: 322.9 → 230.8 |
| Cone Voltage (V) | 20 | Not Specified |
| Collision Energy (eV) | Fenofibric Acid: 16 (quantitative), 34, 35This compound: 45 | Not Specified |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS methods for the quantification of fenofibric acid.
Table 3: Method Validation Parameters
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] (using a different IS) |
| Matrix | Rat Plasma | Human EDTA Plasma | Rat Plasma |
| Linearity Range | 50 - 6000 ng/mL | 150 - 20,383 ng/mL | 5 - 1250 ng/mL |
| Correlation Coefficient (r²) | 0.9984 | Not Specified | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 150 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 12% | < 2.5% | < 8.2% |
| Inter-day Precision (%CV) | < 12% | < 2.5% | < 8.2% |
| Intra-day Accuracy (%RE) | < 7.2% | ± 2.8% | -0.9 to 2.1% |
| Inter-day Accuracy (%RE) | 97.65 - 111.63% | ± 2.8% | -0.9 to 2.1% |
| Recovery (Analyte) | 93 - 101% | 73.8 - 75.4% | 90.3 - 94.7% |
| Recovery (Internal Standard) | Not Specified | 85.9% | 83.3% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. researchgate.net [researchgate.net]
- 5. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Fenofibric Acid Using 2-Chloro Fenofibric Acid-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the analysis of fenofibric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing 2-Chloro Fenofibric Acid-d6 as an internal standard for robust and reliable quantification. Fenofibrate is a prodrug that is rapidly hydrolyzed in the liver to its active form, fenofibric acid.[1] This active metabolite is responsible for the drug's therapeutic effects on lipid metabolism.[1]
Fenofibric acid primarily exerts its effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[2][3] Activation of PPARα leads to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[2][3]
Experimental Protocols
A sensitive and selective LC-MS/MS method for the quantification of fenofibric acid in biological matrices is presented below. This protocol is a composite of validated methods and offers a robust starting point for laboratory implementation.
Materials and Reagents
-
Fenofibric Acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human or rat plasma (control)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting fenofibric acid from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: ACE C18, 50 mm x 2.1 mm, 5 µm (or equivalent)
-
Mobile Phase: Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[5]
-
Flow Rate: 1 mL/min[5]
-
Injection Volume: 2 µL[5]
-
Column Temperature: 40 °C
-
Run Time: Approximately 2.5 minutes[6]
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for the specific instrument, including parameters such as ion spray voltage, source temperature, and gas flows.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of fenofibric acid.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 20 µg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low (LQC) | < 15 | < 15 | 85 - 115 | [5] |
| Medium (MQC) | < 15 | < 15 | 85 - 115 | [5] |
| High (HQC) | < 15 | < 15 | 85 - 115 | [5] |
Table 3: Recovery
| Analyte | Extraction Recovery (%) | Reference |
| Fenofibric Acid | 73.8 - 75.4 | [5] |
| This compound (IS) | 85.9 | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of fenofibric acid.
Metabolic and Signaling Pathway of Fenofibric Acid
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fenofibric Acid Using 2-Chloro Fenofibric Acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. It works by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a crucial role in the modulation of lipid metabolism.[1][2][3][4] Accurate quantification of fenofibric acid in biological matrices is essential for pharmacokinetic, bioequivalence, and clinical studies. This document provides detailed application notes and protocols for the sensitive and robust quantification of fenofibric acid in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and 2-Chloro Fenofibric Acid-d6 as an internal standard.
Mechanism of Action of Fenofibric Acid
Fenofibric acid's primary mechanism of action involves the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[2][4] This activation leads to a cascade of effects, including increased lipolysis and the elimination of triglyceride-rich particles from the plasma.[3] Specifically, PPARα activation enhances the synthesis of lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, while reducing the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[3] These combined actions result in decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
Experimental Protocols
A robust and sensitive LC-MS/MS method for the quantification of fenofibric acid in plasma is detailed below. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Materials and Reagents
-
Fenofibric Acid (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (with EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the fenofibric acid stock solution with methanol to achieve concentrations ranging from 50 ng/mL to 6000 ng/mL.[5]
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.[5]
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting fenofibric acid from plasma samples.[5][6]
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the fenofibric acid working solution (for calibration standards and quality control samples) or 50 µL of methanol (for blank samples).
-
Add 50 µL of the 1 µg/mL internal standard working solution to all tubes (except the blank matrix).
-
Vortex mix the samples for 30 seconds.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[5][6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 2-5 µL.
-
Gradient: Isocratic or gradient elution can be optimized. A common isocratic condition is a mixture of water:methanol:formic acid (35:65:0.1, v/v/v).[7][8]
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[7][9]
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of fenofibric acid.
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 6000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL (5 ng/mL) | [7][9] |
| Correlation Coefficient (r²) | > 0.998 | [5] |
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (LQC) | < 15% | < 15% | 85 - 115% |
| Medium QC (MQC) | < 15% | < 15% | 85 - 115% |
| High QC (HQC) | < 15% | < 15% | 85 - 115% |
| LLOQ QC | < 20% | < 20% | 80 - 120% |
Note: The specific values for precision and accuracy can vary slightly between different validated methods but should fall within the generally accepted guidelines for bioanalytical method validation.[5]
| Parameter | Typical Value | Reference |
| Recovery of Fenofibric Acid | 90.3 - 94.7% | [7][9] |
| Recovery of Internal Standard | ~83.3% | [7][9] |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of fenofibric acid in plasma. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research. Adherence to these guidelines will ensure the generation of high-quality data for a better understanding of the pharmacokinetic profile of fenofibrate.
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. akademiamedycyny.pl [akademiamedycyny.pl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Fenofibric Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate (B1672516).[1][2] Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to fenofibric acid.[1][3] Accurate quantification of fenofibric acid in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed protocols for the determination of fenofibric acid in human plasma using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Several well-validated methods are available for the quantification of fenofibric acid in human plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Below are detailed protocols for three commonly employed methods.
Protocol 1: HPLC-UV Method
This protocol is based on a robust and validated HPLC-UV method suitable for pharmacokinetic studies.[1]
1. Materials and Reagents
-
Fenofibric acid reference standard
-
Internal Standard (IS): 4'-chloro-5-fluoro-2-hydroxybenzophenone (B105424) (CFHB)[1] or Sulindac[2]
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Methanol (B129727) (HPLC grade)[1][2]
-
Ethyl acetate[1]
-
Human plasma (drug-free)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with UV detector
-
Analytical column: Symmetry Shield™ RP18 (150×4.60 mm, 5 µm)[1] or Nucleosil RP-8 (5 µm)[2]
-
Data acquisition and processing software
3. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of fenofibric acid (10 mg/mL) and the internal standard (1 mg/mL) in methanol.[1]
-
Working Solutions: Prepare working solutions by further diluting the stock solutions with methanol to appropriate concentrations for spiking into plasma for calibration curves and quality control samples.[1]
-
Mobile Phase: A mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v)[1] or methanol and 0.04 M phosphoric acid (60:40, v/v).[2] Degas the mobile phase before use.[1]
4. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 500 µL of human plasma, add a known amount of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][4]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject a specific volume (e.g., 50 µL) into the HPLC system.
5. Chromatographic Conditions
Protocol 2: LC-MS/MS Method
This protocol utilizes the high sensitivity and selectivity of tandem mass spectrometry, making it suitable for studies requiring lower limits of quantification.[4][5][6]
1. Materials and Reagents
-
Fenofibric acid reference standard
-
Internal Standard (IS): Fenofibric acid-d6[5] or Mefenamic acid[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Human plasma (drug-free)
-
Water (LC-MS grade)
2. Instrumentation
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[6] or Discovery C18 (4.6 x 50 mm, 5 µm).[5]
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Stock and Working Solutions: Prepare as described in Protocol 1, using appropriate solvents.
-
Mobile Phase: A mixture of 0.2% formic acid solution and acetonitrile (35:65, v/v)[5] or 0.05 M formic acid and acetonitrile (45:55, v/v).[4]
4. Sample Preparation
-
Solid Phase Extraction (SPE): [5]
-
Condition a polymeric, hydrophilic-lipophilic balanced SPE cartridge.
-
Load the plasma sample (to which IS has been added).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): [4][6]
-
To 250 µL of plasma, add the IS.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).[4]
-
Vortex and centrifuge.
-
Evaporate the organic layer and reconstitute the residue.
-
5. LC-MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fenofibric acid.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
The following tables summarize the validation parameters from various published methods for the determination of fenofibric acid in human plasma.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Method 1[1] | Method 2[2] |
| Linearity Range (µg/mL) | 0.05 - 10.0 | 0.25 - 20 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.25 |
| Intra-day Precision (%RSD) | 4.6 - 16.9 | < 1.7 |
| Inter-day Precision (%RSD) | 4.4 - 17.2 | < 3.9 |
| Intra-day Accuracy (%) | 82.0 - 104.3 | Not Reported |
| Inter-day Accuracy (%) | 95.0 - 104.9 | Not Reported |
| Recovery (%) | 79.8 | ~100 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Method 1[5] | Method 2[6] | Method 3[4] |
| Linearity Range (µg/mL) | 0.150 - 20.383 | 0.05 - 7.129 | 0.50 - 20.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.150 | 0.05 | 0.50 |
| Intra-day Precision (%RSD) | < 2.5 | < 9.3 | 0.22 - 17.4 |
| Inter-day Precision (%RSD) | < 2.5 | < 9.3 | 9.78 - 11.6 |
| Accuracy (%) | ± 2.8 | Within 9.3% | 87 - 115 |
| Recovery (%) | 73.8 - 75.4 | 66.7 | 61 |
Visualizations
Caption: Experimental workflow for fenofibric acid determination.
Caption: Comparison of analytical methods.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Bioanalytical Determination of Fenofibric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed protocols for the sample preparation of fenofibric acid from plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing fenofibric acid-d6 as an internal standard (IS) for robust and reliable quantification.[1][2][3] Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Analytical Method Overview
The quantitative determination of fenofibric acid is typically performed using a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard like fenofibric acid-d6 is highly recommended to compensate for variability in sample processing and matrix effects.[1][2]
Instrumentation:
-
Liquid Chromatography: Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for its high selectivity and sensitivity.[1][4][5]
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Fenofibric Acid Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of fenofibric acid reference standard.
-
Dissolve in 10 mL of methanol (B129727).
-
Store at 2-8°C.
1.2. Fenofibric Acid-d6 (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of fenofibric acid-d6.
-
Dissolve in 1 mL of methanol.
-
Store at 2-8°C.
1.3. Fenofibric Acid Working Solutions (Calibration and QC Standards):
-
Prepare a series of working solutions by serially diluting the fenofibric acid stock solution with methanol to achieve the desired concentrations for the calibration curve and quality control (QC) samples.[1]
1.4. Internal Standard Working Solution (e.g., 1 µg/mL):
-
Dilute the fenofibric acid-d6 stock solution with methanol to a final concentration of 1 µg/mL.[1]
Sample Preparation Procedures
Three common methods for extracting fenofibric acid from plasma are detailed below. The choice of method may depend on the required sensitivity, sample volume, and laboratory resources.
This method is rapid and straightforward, making it suitable for high-throughput analysis.[1]
Protocol:
-
Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the fenofibric acid-d6 internal standard working solution (1 µg/mL).[1]
-
Add 50 µL of the appropriate fenofibric acid working solution (for calibration and QC samples) or methanol (for blank and unknown samples).[1]
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[1]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow.
LLE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[4][5]
Protocol:
-
Pipette 100 µL of plasma sample into a clean glass tube.
-
Add 50 µL of the fenofibric acid-d6 internal standard working solution.
-
Add 50 µL of the appropriate fenofibric acid working solution or methanol.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane:dichloromethane:isopropanol (100:50:5, v/v/v)).[4]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to a vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
SPE offers the highest degree of sample cleanup, minimizing matrix interference and potentially improving assay sensitivity.[2][6][7][8]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading:
-
Pipette 100 µL of plasma sample into a clean tube.
-
Add 50 µL of the fenofibric acid-d6 internal standard working solution.
-
Add 50 µL of the appropriate fenofibric acid working solution or methanol.
-
Vortex mix and load the entire sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the fenofibric acid and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Transfer to a vial for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow.
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for fenofibric acid analysis.
Table 1: Calibration Standard Concentrations
| Standard Level | Fenofibric Acid Concentration (ng/mL) |
|---|---|
| 1 | 50 |
| 2 | 100 |
| 3 | 150 |
| 4 | 250 |
| 5 | 500 |
| 6 | 750 |
| 7 | 1000 |
| 8 | 2000 |
| 9 | 2500 |
| 10 | 4000 |
| 11 | 6000 |
Data derived from a study using protein precipitation in rat plasma.[1]
Table 2: Quality Control Sample Concentrations
| QC Level | Fenofibric Acid Concentration (ng/mL) |
|---|---|
| LLOQ (Lower Limit of Quantification) | 50 |
| LQC (Low Quality Control) | 150 |
| MQC (Medium Quality Control) | 2500 |
| HQC (High Quality Control) | 4500 |
Data derived from a study using protein precipitation in rat plasma.[1]
Table 3: LC-MS/MS Method Parameters
| Parameter | Typical Value |
|---|---|
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[1][5] |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][4] |
| MRM Transitions (m/z) | Fenofibric Acid: 319.0 > 231.1 (Positive), 317.0 > 213.0 (Negative)[2][4] |
| | Fenofibric Acid-d6: 325.0 > 231.1 (Positive), 323.0 > 231.0 (Negative)[1][2] |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The method should be able to differentiate and quantify the analyte from endogenous components in the matrix.[1]
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response over the defined range.[1][6]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for LLOQ).[1][4][6]
-
Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.[4][5]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard should be evaluated.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term) should be assessed.[1]
Conclusion
The choice of sample preparation method for fenofibric acid analysis depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach, while liquid-liquid and solid-phase extraction provide cleaner extracts, which can be crucial for achieving high sensitivity and minimizing matrix effects. The use of fenofibric acid-d6 as an internal standard is essential for ensuring the accuracy and robustness of the analytical method. Each of the described protocols, when coupled with a validated LC-MS/MS method, can provide reliable quantification of fenofibric acid in plasma samples.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2-Chloro Fenofibric Acid-d6 Stock and Working Solutions
Introduction
2-Chloro Fenofibric Acid-d6 is the deuterated form of 2-Chloro Fenofibric Acid, a metabolite of the lipid-regulating drug Fenofibrate. In quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards are crucial for accurate and precise quantification of the target analyte in complex biological matrices. The stable isotope-labeled internal standard, this compound, exhibits nearly identical chemical and physical properties to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[1] This document provides detailed protocols for the preparation of stock and working solutions of this compound for research and drug development applications.
Safety and Handling Precautions
Handle this compound in accordance with good industrial hygiene and safety practices.[2] This material should be considered hazardous until further information is available.[3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][4] Use a dust respirator if handling the solid form in a way that generates dust.[4][5]
-
Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[5] Ensure adequate ventilation or work in a chemical fume hood.[5][6] Wash hands thoroughly after handling.[2][4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Please refer to the manufacturer's certificate of analysis for specific storage temperature conditions; typically, the solid form is stored at 4°C.[3][7]
-
First Aid:
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source(s) |
| Chemical Name | 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6 | [8] |
| Molecular Formula | C₁₇H₉D₆ClO₄ | N/A (inferred) |
| Molecular Weight | Approx. 324.8 g/mol | [9] |
| Recommended Solvent | Methanol (B129727) | [9] |
| Stock Solution Conc. | 1 mg/mL | [9] |
| Working Solution Conc. | 1 µg/mL (or as required by the specific assay) | [9] |
| Storage (Solid) | 4°C | [3] |
| Storage (Solutions) | Frozen at -20°C for long-term stability.[9] | [9] |
Experimental Protocols
1. Preparation of 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.
-
Materials:
-
This compound solid
-
Methanol (HPLC or MS-grade)
-
Analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes and tips
-
Vortex mixer or sonicator
-
Cryo-storage vials
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 1 mg of this compound using an analytical balance.
-
Transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Add approximately 0.7 mL of methanol to the flask.
-
Vortex or sonicate the solution until the solid is completely dissolved.[9]
-
Once dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a properly labeled cryo-storage vial.
-
Store the stock solution at -20°C.[9]
-
2. Preparation of 1 µg/mL Working Solution
This protocol describes the preparation of a 1 µg/mL working solution from the 1 mg/mL stock solution.
-
Materials:
-
1 mg/mL this compound stock solution
-
Methanol (HPLC or MS-grade)
-
Class A volumetric flask (e.g., 10 mL)
-
Calibrated micropipettes and tips
-
Storage vials
-
-
Procedure:
-
Remove the 1 mg/mL stock solution from the -20°C freezer and allow it to thaw completely and equilibrate to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add methanol to the flask to the calibration mark.
-
Cap the flask and invert it several times to ensure the working solution is thoroughly mixed. This creates a 1 µg/mL working solution.[9]
-
Transfer aliquots of the working solution to smaller, properly labeled storage vials.
-
Store the working solution at -20°C. Avoid repeated freeze-thaw cycles.[9]
-
Workflow Diagram
Caption: Workflow for Preparation of this compound Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. 2-Chloro Fenofibric Acid | 61024-31-5 | SynZeal [synzeal.com]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
Application Note: A Validated UPLC-MS/MS Method for the High-Throughput Quantification of Fenofibric Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the development and validation of a rapid, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), in human plasma. The described method employs a simple protein precipitation extraction procedure and offers a short analysis time, making it suitable for high-throughput applications such as pharmacokinetic, bioavailability, and bioequivalence studies. All validation parameters presented meet the criteria of regulatory guidelines.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] Following oral administration, fenofibrate, a prodrug, is rapidly hydrolyzed by esterases in the plasma and tissues to its active major metabolite, fenofibric acid (FA).[1][2] No unchanged fenofibrate is detected in human plasma.[1][2] Therefore, the quantification of fenofibric acid is essential for pharmacokinetic and bioequivalence studies of fenofibrate formulations.[1]
UPLC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, specificity, and speed.[1] This application note details a validated UPLC-MS/MS method for determining fenofibric acid concentrations in human plasma, utilizing a simple protein precipitation sample preparation which shortens processing time compared to more complex liquid-liquid extraction methods.[1]
Logical Framework for Analysis
The analytical approach is based on the metabolic conversion of the parent drug to its active form, which is the target analyte for quantification.
References
Application of 2-Chloro Fenofibric Acid-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro Fenofibric Acid-d6 as an internal standard in pharmacokinetic (PK) studies of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate (B1672516). The following sections detail the underlying pharmacology, bioanalytical methodologies, and representative pharmacokinetic data.
Introduction
Fenofibric acid is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its activation leads to modifications in lipid metabolism, primarily by increasing the breakdown of fatty acids and enhancing the clearance of triglyceride-rich particles from the plasma.[1][2] Given its central role in therapy, accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using mass spectrometry to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3]
Mechanism of Action of Fenofibric Acid
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active form, fenofibric acid.[4] Fenofibric acid then activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1] This activation leads to a cascade of effects, including increased synthesis of lipoprotein lipase, which enhances the clearance of triglycerides, and increased production of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL).[4][5] The net effect is a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.[5][6]
Bioanalytical Method for Fenofibric Acid Quantification
The following protocol is a representative method for the determination of fenofibric acid in human plasma using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) and this compound as an internal standard.
Experimental Protocol:
1. Materials and Reagents:
-
Fenofibric Acid (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions Preparation:
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.05 to 20 µg/mL.[7] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 5 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add a specified volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. UPLC-MS/MS Conditions: The following table summarizes typical instrumental parameters.
| Parameter | Setting |
| UPLC System | |
| Column | ACE C18 (50 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 2-25 µL[7] |
| Column Temperature | 40°C |
| Run Time | Approximately 2-4 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | Fenofibric Acid: m/z 317.2 → 230.7[8] IS (representative for d6): m/z 323.1 → 231.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | > 0.99[8] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 0.05 µg/mL[7] |
| Intra-day Precision (CV%) | < 15% (< 20% at LLOQ) | < 13%[7] |
| Inter-day Precision (CV%) | < 15% (< 20% at LLOQ) | < 13%[7] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 91 - 112%[7] |
| Recovery | Consistent, precise, and reproducible | > 65% for both analyte and IS |
| Matrix Effect | Monitored and within acceptable limits | Negligible with deuterated IS |
| Stability | Stable under expected sample handling and storage conditions | Assessed for freeze-thaw, short-term, and long-term |
Application in a Pharmacokinetic Study
This validated bioanalytical method can be applied to determine the pharmacokinetic profile of fenofibric acid in subjects following oral administration of a fenofibrate formulation. Blood samples are typically collected at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
| Parameter | Description | Representative Values (Fasting vs. Fed) |
| Cmax (µg/mL) | Maximum observed plasma concentration | Fasting: ~3.6 µg/mL, Fed: ~13.2 µg/mL |
| Tmax (h) | Time to reach Cmax | Fasting: ~4.5 h, Fed: ~2.5 h |
| AUC₀₋₇₂ (µg·h/mL) | Area under the concentration-time curve from time 0 to 72 hours | Fasting: ~110, Fed: ~204 |
| t½ (h) | Elimination half-life | ~20 hours[5] |
Note: Values are illustrative and can vary significantly based on formulation and subject population. A study showed a dramatic decrease in Cmax (3.63-fold) and AUC (1.85-fold) under fasting conditions compared to the fed state.[7]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of fenofibric acid in plasma samples. The detailed protocol and validation parameters outlined in these application notes serve as a comprehensive guide for researchers in the field of pharmacokinetics and drug development, ensuring high-quality data for the assessment of fenofibrate formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioanalytical Determination of Fenofibrate and its Active Metabolite, Fenofibric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516) is a widely prescribed lipid-regulating agent used in the treatment of hyperlipidemia. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is responsible for the pharmacological effects of the drug, which include reducing low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. Accurate and reliable bioanalytical methods for the simultaneous determination of fenofibrate and fenofibric acid in biological matrices are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
This document provides detailed application notes and protocols for the bioanalytical method development and validation for fenofibrate and fenofibric acid, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Metabolic Pathway of Fenofibrate
Fenofibrate undergoes rapid and extensive hydrolysis of its ester bond, primarily by tissue and plasma esterases, to form its active metabolite, fenofibric acid. This conversion is so efficient that unchanged fenofibrate is often not detected in human plasma after oral administration.
Bioanalytical Method Workflow
A typical bioanalytical workflow for the quantification of fenofibrate and fenofibric acid in biological samples such as plasma or serum involves several key steps: sample preparation to isolate the analytes and remove interferences, chromatographic separation to resolve the analytes from each other and from matrix components, and detection and quantification using a mass spectrometer.
Quantitative Data Summary
The following tables summarize the validation parameters from various published bioanalytical methods for the determination of fenofibrate and fenofibric acid.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte(s) | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fenofibrate & Fenofibric Acid | Rat Plasma | UHPLC-UV | 100 - 10,000 | 90 (Fenofibrate), 100 (Fenofibric Acid) | [1][2] |
| Fenofibric Acid | Human Serum | HPLC-UV | 500 - 40,000 | 500 | [3] |
| Fenofibric Acid | Human Plasma | Automated SPE-HPLC-UV | 250 - 20,000 | 250 | [4] |
| Fenofibric Acid | Rat Plasma | LC-MS/MS | 5 - 1,250 | 5 | [5][6] |
| Fenofibric Acid | Human Plasma | UPLC-MS/MS | 50 - 7,129 | 50 | [7] |
| Fenofibrate | Human Plasma | UPLC-MS/MS | 0.5 - 200 | 0.41 | [8] |
| Fenofibric Acid | Human Plasma | UHPLC-MS/MS | 50 - 30,000 | 50 | [9] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Fenofibrate & Fenofibric Acid | Rat Plasma | UHPLC-UV | < 5 | < 5 | Not Specified | [1] |
| Fenofibric Acid | Human Serum | HPLC-UV | 1.0 - 2.2 | 2.0 - 6.2 | 98.65 - 102.4 | [3] |
| Fenofibric Acid | Human Plasma | Automated SPE-HPLC-UV | 1.7 (Repeatability) | 3.9 (Intermediate) | Not Specified | [4] |
| Fenofibric Acid | Rat Plasma | LC-MS/MS | < 8.2 | < 8.2 | -0.9 to 2.1 | [5][6] |
| Fenofibric Acid | Human Plasma | UPLC-MS/MS | < 9.3 | < 9.3 | Within 9.3% | [7] |
| Fenofibric Acid | Rat Plasma | UPLC-MS/MS | < 12 | < 12 | 97.65 - 111.63 | [10] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Method | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Fenofibric Acid | Human Plasma | Automated SPE-HPLC-UV | Solid-Phase Extraction | ~100 | Not Specified | [4] |
| Fenofibric Acid | Rat Plasma | LC-MS/MS | Liquid-Liquid Extraction | 90.3 - 94.7 | Not Specified | [5][6] |
| Fenofibric Acid | Human Plasma | LC-MS/MS | Liquid-Liquid Extraction | 66.7 | Not Specified | [7] |
| Fenofibrate | Human Plasma | UPLC-MS/MS | Not Specified | > 92 | Not Specified | [8] |
| Fenofibric Acid | Human Plasma | UHPLC-MS/MS | Protein Precipitation | > 86.2 | 95.32 - 110.55 | [9] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Fenofibric Acid in Human Plasma
This protocol is based on a sensitive and rapid method suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Fenofibric acid reference standard
-
Fenofibric acid-d6 (or other suitable internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibric acid and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., methanol/water 50:50 v/v) to prepare calibration curve standards and quality control (QC) samples at various concentrations.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the IS working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[10]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.3 mL/min[10]
-
Column Temperature: 45°C[10]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often reported for fenofibric acid.
-
MRM Transitions:
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: HPLC-UV Method for Simultaneous Determination of Fenofibrate and Fenofibric Acid in Rat Plasma
This protocol provides a simpler, yet robust, method using UV detection.
1. Materials and Reagents
-
Fenofibrate and fenofibric acid reference standards
-
Fluvastatin (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Rat plasma (blank)
2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions (1 mg/mL) of fenofibrate, fenofibric acid, and the IS in methanol.[1]
-
Prepare working solutions by diluting the stock solutions with methanol.
3. Sample Preparation
-
Spike 180 µL of blank rat plasma with 20 µL of the working standard solutions to achieve desired concentrations.[1]
-
Add a suitable volume of the IS working solution.
-
Employ a sample clean-up technique such as protein precipitation with acetonitrile or methanol, or liquid-liquid extraction with a suitable organic solvent.
4. HPLC-UV Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Acquity BEH C18 (e.g., 4.6 x 100 mm, 1.7 µm)[1]
-
Mobile Phase: Methanol:Water (65:35, v/v)[2]
-
Flow Rate: 0.3 mL/min[2]
-
Detection Wavelength: 284 nm[2]
-
Injection Volume: 20 µL
5. Method Validation Validate the method for linearity, specificity, precision, accuracy, recovery, and limits of detection and quantification according to ICH guidelines.[1]
Conclusion
The described bioanalytical methods, particularly UPLC-MS/MS, offer the sensitivity, specificity, and throughput required for the reliable quantification of fenofibrate and its active metabolite, fenofibric acid, in various biological matrices. The choice of method and sample preparation technique will depend on the specific requirements of the study, including the desired LLOQ, available instrumentation, and the nature of the biological matrix. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. akademiamedycyny.pl [akademiamedycyny.pl]
Application Notes and Protocols for the Use of 2-Chloro Fenofibric Acid-d6 in Bioequivalence Studies of Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro Fenofibric Acid-d6 as an internal standard (IS) in the bioanalytical method development and validation for bioequivalence studies of fenofibrate (B1672516). Fenofibrate, a prodrug, is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] Therefore, the quantification of fenofibric acid in biological matrices, typically plasma, is essential for pharmacokinetic and bioequivalence assessments.[1][3] The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.
Introduction to Bioequivalence Studies of Fenofibrate
Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypertriglyceridemia and mixed dyslipidemia.[1][4] Bioequivalence studies are required to ensure that generic formulations of fenofibrate perform equivalently to the innovator product. These studies rely on the accurate measurement of the active moiety, fenofibric acid, in plasma samples from study subjects.[3][5] An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly employed for this purpose due to its high sensitivity, selectivity, and speed.[1][6]
The workflow for a typical bioequivalence study of fenofibrate involves several key stages, from administration of the drug to pharmacokinetic analysis.
Role of this compound as an Internal Standard
A stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for the analysis of fenofibric acid due to the following reasons:
-
Similar Physicochemical Properties: It has nearly identical chemical properties to the analyte, ensuring similar extraction recovery and chromatographic retention time.
-
Co-elution: It co-elutes with the analyte, providing the most effective compensation for matrix effects during ionization.
-
Mass Difference: The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) from the analyte, allowing for simultaneous but separate detection by the mass spectrometer.
The use of an internal standard is a critical part of the bioanalytical method, ensuring data reliability.
Experimental Protocols
Materials and Reagents
-
Analytes: Fenofibric Acid, this compound
-
Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate (B1210297) (or other modifiers as optimized).
-
Biological Matrix: Drug-free human plasma.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibric acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the fenofibric acid stock solution with a methanol:water (50:50, v/v) mixture to prepare a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration (e.g., 1 µg/mL).[6]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in plasma analysis.[1]
-
Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution to all tubes except for the blank matrix.
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A dilution with the mobile phase may be necessary depending on the instrument sensitivity.[1]
UPLC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or a rapid gradient optimized for peak shape and run time |
| Column Temp. | 40-45°C[6] |
| Injection Vol. | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex API series) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[1][6] |
| MRM Transitions | See Table 2 |
Mass Spectrometric Detection
Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fenofibric Acid | 317.2 | 230.7 | Negative[1] |
| This compound | 355.1 (approx.) | 269.0 (approx.) | Negative |
Note: The exact m/z values for this compound should be determined by direct infusion and optimization on the mass spectrometer. The values provided are theoretical based on its structure.
Method Validation Summary
A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data (from literature for Fenofibric Acid) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.996[1] |
| Calibration Range | Cover expected concentrations | 50 - 30,000 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 2.7%[1] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 2.5%[1] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 4.5% to 6.9%[1] |
| Recovery (%) | Consistent and reproducible | > 86.2%[1] |
| Matrix Effect | Monitored and compensated by IS | 95.32% to 110.55%[1] |
| Stability | Freeze-thaw, short-term, long-term | Stable for 3 freeze-thaw cycles and 1 month at -20°C[3] |
Conclusion
The use of this compound as an internal standard in a validated UPLC-MS/MS method provides a robust, reliable, and accurate approach for the quantification of fenofibric acid in plasma samples. This methodology is well-suited for high-throughput analysis required for fenofibrate bioequivalence studies, ensuring data integrity and compliance with regulatory standards. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of 2-Chloro Fenofibric Acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak resolution of 2-Chloro Fenofibric Acid-d6. The following information is based on established methods for the analysis of fenofibric acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic analysis of this compound, focusing on improving peak resolution.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows significant peak tailing and poor resolution. What are the potential causes and how can I resolve this?
Answer: Poor peak shape is a common issue in liquid chromatography and can stem from several factors related to the analyte, mobile phase, stationary phase, and system hardware. Given that this compound is an acidic compound, interactions with the stationary phase are a primary suspect.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based stationary phases can interact with the acidic analyte, causing peak tailing.[1]
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak shape issues.[3]
-
Solution: Maintain the mobile phase pH below the pKa of the analyte to ensure it remains in a single protonated state.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the peak shape.[3]
-
Solution: Improve sample preparation by incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[3]
-
-
Column Degradation: Accumulation of matrix components or use with aggressive mobile phases can degrade the column over time.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting chromatographic conditions for this compound analysis?
A1: Based on methods for fenofibric acid, a good starting point would be a reversed-phase C18 or RP-8 column with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and an acidic aqueous component.[5][6][7]
Q2: How can I improve the separation of this compound from other matrix components?
A2: To improve separation, you can optimize the mobile phase composition by adjusting the organic-to-aqueous ratio, changing the organic solvent (e.g., from acetonitrile to methanol), or modifying the pH.[8] A gradient elution can also help to separate components with different polarities.[7] Additionally, enhancing the sample cleanup procedure is crucial to remove interfering matrix components.[3]
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, column degradation, or insufficient column equilibration between injections.[3][4] Ensure your mobile phase is well-mixed and degassed, the column temperature is stable, and allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Q4: What type of internal standard is suitable for the analysis of this compound?
A4: An isotope-labeled internal standard, such as a different deuterated form of fenofibric acid, is ideal as it will have very similar chromatographic behavior and ionization efficiency, helping to correct for matrix effects and variability in sample preparation.[7] If not available, a structurally similar compound can be used, such as diclofenac (B195802) acid or mefenamic acid.[9][10]
Data Presentation
Table 1: Example HPLC & UPLC-MS/MS Method Parameters for Fenofibric Acid Analysis
| Parameter | HPLC Method 1[5][6] | HPLC Method 2[11] | UPLC-MS/MS Method[7] |
| Stationary Phase | Nucleosil RP-8 (5 µm) | RESTEK Pinnacle II phenyl (5 µm) | Acquity UPLC BEH C18 (1.7 µm) |
| Mobile Phase | Methanol: 0.04 M Phosphoric Acid (60:40, v/v) | Methanol: 0.1% Phosphoric Acid (60:40, v/v) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | Not Specified | 2 mL/min | 0.3 mL/min |
| Column Temperature | Not Specified | 50°C | 45°C |
| Detection | UV (288 nm) | UV (289 nm) | MS/MS |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for fenofibric acid in plasma.[9]
-
Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Acidification: Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.[3]
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., N-hexane-dichloromethane-isopropanol 100:50:5, v/v/v).
-
Mixing: Vortex the mixture for 5-10 minutes.[3]
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Solvent Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guide based on established methods for fenofibric acid.[5][6]
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of pH 7.4 phosphate (B84403) buffer.
-
Sample Loading: Load the pre-treated plasma sample (to which internal standard has been added) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or buffer (e.g., pH 7.4 phosphate buffer) to remove interfering compounds.
-
Elution: Elute the this compound with a stronger organic solvent such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC system.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Liquid-Liquid Extraction (LLE) workflow.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akademiamedycyny.pl [akademiamedycyny.pl]
- 8. longdom.org [longdom.org]
- 9. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
Technical Support Center: Analysis of 2-Chloro Fenofibric Acid-d6 in Plasma Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro Fenofibric Acid-d6 as an internal standard for the quantification of fenofibric acid in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma sample analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] In plasma analysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (fenofibric acid), it is expected to have very similar chromatographic behavior and experience the same degree of matrix effects.[2] By adding a known amount of this compound to each sample before processing and calculating the ratio of the analyte's response to the internal standard's response, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification of fenofibric acid.
Q3: Can this compound completely eliminate all issues related to matrix effects?
A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation leads to the analyte and the internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the primary causes of matrix effects when analyzing fenofibric acid in plasma?
A4: The primary culprits for matrix effects in plasma analysis of fenofibric acid are phospholipids.[1] These abundant endogenous molecules are known to co-elute with many analytes in reversed-phase chromatography and are major contributors to ion suppression in electrospray ionization (ESI).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects in the analysis of fenofibric acid from plasma.
Issue 1: High Variability in Analyte/Internal Standard Area Ratio
Question: I am observing poor reproducibility in the peak area ratio of fenofibric acid to this compound across my samples. What could be the cause?
Answer: High variability in the area ratio can indicate that the internal standard is not adequately compensating for the matrix effects.
Potential Causes:
-
Differential Matrix Effects: As mentioned in the FAQs, a slight chromatographic shift between fenofibric acid and its deuterated internal standard can lead to them experiencing different degrees of ion suppression.
-
Inconsistent Sample Preparation: Variability in the efficiency of the sample cleanup process can lead to different levels of matrix components in the final extracts.
-
Pipetting Inaccuracy: Inconsistent addition of the internal standard to the samples will directly impact the area ratio.
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution: Overlay the chromatograms of fenofibric acid and this compound. If there is a noticeable separation, consider optimizing the chromatographic method (e.g., modifying the gradient, changing the column) to achieve better co-elution.
-
Improve Sample Preparation: A more rigorous sample cleanup method can reduce the overall matrix effect. Consider switching from a simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Verify Pipetting Accuracy: Ensure that the pipettes used for adding the internal standard are properly calibrated and that the pipetting technique is consistent.
Issue 2: Significant Ion Suppression is Observed Despite Using a Deuterated Internal Standard
Question: My overall signal intensity for both fenofibric acid and this compound is very low in plasma samples compared to neat solutions. What can I do to improve sensitivity?
Answer: While the internal standard can correct for variability, significant ion suppression can still limit the sensitivity of the assay, potentially affecting the lower limit of quantification (LLOQ).
Potential Causes:
-
"Dirty" Sample Extract: The chosen sample preparation method may not be effectively removing the majority of interfering matrix components, particularly phospholipids.
-
Suboptimal LC-MS/MS Conditions: The chromatographic separation may not be adequate to resolve the analyte from the bulk of the matrix components.
Troubleshooting Steps:
-
Enhance Sample Cleanup: This is the most effective way to combat severe ion suppression. Evaluate different sample preparation techniques as detailed in the "Data Presentation" section below.
-
Optimize Chromatography: Modify the LC gradient to ensure that fenofibric acid elutes in a region with minimal matrix interference. A post-column infusion experiment can be performed to identify regions of high ion suppression.
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the final sample extract can reduce the concentration of matrix components being introduced into the mass spectrometer.
Data Presentation
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of quantitative data for different extraction methods used for fenofibric acid analysis in plasma.
Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Analysis
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 101[3] | 95 - 111[3] | Simple, fast, inexpensive. | "Dirty" extract, high potential for significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | 67 - 95[4][5][6] | Generally lower than PPT | Cleaner extract than PPT, good recovery.[4] | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 74 - 100[2][7] | Minimal | Cleanest extracts, high recovery.[2] | More expensive, requires more method development. |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This experiment quantifies the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of fenofibric acid and this compound in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike the extracted matrix with fenofibric acid and this compound at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with fenofibric acid and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
This value should be close to 1 for effective compensation.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.[8]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a small volume of acid (e.g., formic acid or HCl) to acidify the sample.
-
Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[6]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a polymer-based or C18 cartridge) with methanol followed by water.[2]
-
Load the pre-treated plasma sample (to which the internal standard has been added) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute fenofibric acid with a stronger organic solvent (e.g., acetonitrile or methanol).[2]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: A generalized workflow for the analysis of fenofibric acid in plasma.
Caption: A decision tree for troubleshooting common matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility of 2-Chloro Fenofibric Acid-d6 in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 2-Chloro Fenofibric Acid-d6. Below you will find solubility data, experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.
Solubility Data
| Organic Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~16 |
| Dimethylformamide (DMF) | ~14 |
| Dimethyl Sulfoxide (DMSO) | ~2 |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.5[1] |
Note: The solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. However, minor differences may exist. It is recommended to experimentally verify the solubility for your specific application.
Experimental Protocols
Methodology: Determining Solubility via the Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[2][3]
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that an equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Analysis: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the solubility of the compound in the specific solvent at that temperature.
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Troubleshooting Guide & FAQs
Q1: My solubility results are inconsistent. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Insufficient Equilibration Time: Ensure the shake-flask method is allowed to proceed for a sufficient duration (24-48 hours is standard) to reach thermodynamic equilibrium.
-
Temperature Fluctuations: Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.
-
Inaccurate Analytical Method: Verify that your analytical method (e.g., HPLC) is properly calibrated and validated for the concentration range you are measuring.
-
Solvent Purity: Use high-purity solvents, as impurities can affect the solubility of the compound.[3]
-
Pipetting Errors: Ensure accurate and consistent pipetting when preparing solutions and taking aliquots.
Q2: I am observing a supersaturated solution. How can I address this?
A2: Supersaturation can occur if the solution is heated and then cooled, or if the solvent evaporates.[3] To address this, ensure that the temperature remains constant and that your vials are securely sealed to prevent solvent loss. If you suspect supersaturation, you can try seeding the solution with a small crystal of the compound to induce precipitation of the excess solute.
Q3: Why is my compound precipitating out of solution during analysis?
A3: This can happen if the concentration of the compound in the collected supernatant is higher than its solubility in the mobile phase of your analytical system (e.g., HPLC). To resolve this, you may need to dilute your filtered supernatant with the mobile phase before injection.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a faster measurement often used in early drug discovery for high-throughput screening.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions. The shake-flask method described above measures thermodynamic solubility.[2][4]
Q5: Why is understanding the solubility of this compound important?
A5: Solubility is a critical physicochemical property in drug development.[5] It influences:
-
Bioavailability: A compound must be in solution to be absorbed by the body.
-
Formulation Development: Solubility data guides the selection of appropriate solvents and excipients for creating stable and effective drug formulations.
-
In Vitro Assays: Accurate solubility information is essential for designing and interpreting in vitro experiments, ensuring the compound is fully dissolved at the tested concentrations.
References
Technical Support Center: Optimization of Mass Spectrometry Parameters for 2-Chloro Fenofibric Acid-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2-Chloro Fenofibric Acid-d6.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical mass spectrometry parameters for this compound?
A1: Based on the molecular weight of this compound (324.79 g/mol ) and the known fragmentation patterns of fenofibric acid, the following multiple reaction monitoring (MRM) transitions are proposed as a starting point for method development. It is crucial to experimentally verify and optimize these parameters on your specific instrument.
Table 1: Predicted MRM Transitions for this compound
| Parameter | Proposed Value | Notes |
| Precursor Ion (Q1) | m/z 323.1 (for [M-H]⁻) | In negative ion mode, the deprotonated molecule is expected. The monoisotopic mass of the neutral molecule is ~324.1 g/mol . |
| Product Ion (Q3) | m/z 263.0 | This corresponds to the neutral loss of the carboxylic acid group and a methyl group from the deuterated isopropyl moiety. |
| Ionization Mode | Negative Electrospray (ESI-) | Fenofibric acid and its analogs are acidic and ionize well in negative mode. |
Note: These are theoretical values and require experimental optimization.
Q2: A published method mentions this compound as an internal standard but provides MRM transitions of m/z 322.9 → 230.8. Is this correct?
A2: The MRM transition of m/z 322.9 → 230.8 corresponds to Fenofibric Acid-d6, not this compound.[1][2] The molecular weight of this compound is higher due to the presence of a chlorine atom. It is likely that this was a typographical error in the publication. Always verify the molecular weight of your standard and determine the precursor ion accordingly.
Q3: What are the common challenges when using a deuterated internal standard like this compound?
A3: Common challenges include:
-
Chromatographic Separation: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[3]
-
Isotopic Contribution: The internal standard might contain a small percentage of the non-deuterated analyte, which can affect accuracy at the lower limit of quantification.
-
Matrix Effects: Even with a co-eluting internal standard, differential matrix effects can occur, leading to inaccuracies.[4]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for extracting fenofibric acid from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method
The following is a general-purpose liquid chromatography method that can be optimized for your specific application.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometry Parameters | Verify the precursor and product ion masses. Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct parent and fragment ions. |
| Suboptimal Ionization | Experiment with both positive and negative ionization modes, although negative mode is generally preferred for this class of compounds. Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Poor Sample Recovery | Evaluate your sample preparation method. Consider alternative extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Matrix Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup to remove phospholipids (B1166683) and other interfering substances. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acidic modifier like formic acid can improve peak shape for acidic compounds. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Contamination of the Column or Guard Column | Wash the column with a strong solvent or replace the guard column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient profile. |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for low or no signal intensity.
References
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.[1]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[1]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.[1]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[1][2] It is generally recommended to avoid such conditions.[1][2]
-
Temperature: Higher temperatures can increase the rate of isotopic exchange.[3]
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][3]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[1]
-
Cause: The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1]
-
Consequences: A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard. This can result in them being subjected to different matrix effects, which can cause scattered and inaccurate results.[1][4]
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]
-
Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[4][5]
-
Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), can be a solution as they are less prone to chromatographic shifts.[6][7]
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
Issue: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard.
Possible Causes and Solutions:
-
Lack of Co-elution: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][5][6] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[5][8]
-
Solution: Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If separation is observed, consider adjusting the chromatography or using a column with lower resolution to ensure they elute together.[5]
-
-
Isotopic or Chemical Impurities: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.
-
Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. Verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[5]
-
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can exchange with protons from the sample matrix or solvent, especially if the labels are in chemically labile positions (e.g., on -OH, -NH, or carbons adjacent to carbonyls).[4][5]
-
Solution: Ensure deuterium labels are on stable, non-exchangeable positions.[4][5] To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time and analyze for an increase in the non-labeled compound.[5] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[5]
-
Guide 2: Unstable Internal Standard Signal
Issue: The signal intensity of my deuterated internal standard is highly variable between samples.
Possible Causes and Solutions:
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[5] Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[5]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect.
-
-
Instability of Deuterated Label: As discussed previously, isotopic exchange can lead to a decrease in the internal standard signal.
-
Solution: Perform an incubation study to assess the stability of the label under your experimental conditions.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to troubleshoot common issues with deuterated internal standards.
Table 1: Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Set B (Post-Extraction Spike) | 850,000 | 1,350,000 | 0.63 | Analyte: -29.2%IS: -10.0% |
| Set C (Pre-Extraction Spike) | 765,000 | 1,215,000 | 0.63 | Recovery: 90.0% |
In this example, the analyte experiences more significant ion suppression (-29.2%) than the deuterated internal standard (-10.0%), which would lead to an overestimation of the analyte concentration.
Table 2: Isotopic Exchange Stability Study
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Blank Matrix | 0 | 4 | 7.4 | 0 | No |
| Blank Matrix | 24 | 25 | 7.4 | 15 | Yes |
| Reconstitution Solvent | 24 | 25 | 8.5 | 30 | Yes |
| Acidified Solvent | 24 | 25 | 5.0 | < 2 | No |
This data indicates that the internal standard is unstable at room temperature, with significant exchange occurring in the slightly basic reconstitution solvent.[9]
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Assessing Isotopic Purity and Contribution from Internal Standard
Objective: To determine if the internal standard solution contains a significant amount of the unlabeled analyte.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample known to be free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.[1]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The response for the unlabeled analyte should be less than a predefined threshold of the response at the Lower Limit of Quantification (LLOQ) for the analyte. A common threshold is less than 20%.[1]
Protocol 3: Isotopic Exchange (Back-Exchange) Incubation Study
Objective: To assess the stability of the deuterated internal standard under experimental conditions.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5]
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[5]
-
Process and Analyze: Process the samples using your established extraction procedure and analyze by LC-MS/MS.[5]
-
Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[5]
Visualized Workflows
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: Experimental workflow for the evaluation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Proper storage and handling of 2-Chloro Fenofibric Acid-d6 to ensure stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability testing of 2-Chloro Fenofibric Acid-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal stability, especially for long-term storage, it is advisable to store the compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. As with its non-deuterated counterpart, it should be stored in a cool, dark place.
Q2: What are the primary degradation pathways for fenofibric acid derivatives like this compound?
The primary degradation pathway for fenofibric acid and its derivatives is hydrolysis. Forced degradation studies on the parent drug, fenofibrate, show that it readily hydrolyzes under both acidic and alkaline conditions to form fenofibric acid.[1][2][3] Therefore, it is crucial to protect this compound from exposure to strong acids and bases. Photodegradation has also been reported for fenofibric acid in aqueous solutions, so protection from light is essential.[3]
Q3: How does the deuterium (B1214612) labeling in this compound affect its stability and handling compared to the unlabeled compound?
The deuterium labeling in this compound does not significantly alter its chemical properties or reactivity compared to the unlabeled (protium) analogue. The fundamental principles of handling and storage remain the same. The primary safety and stability considerations are dictated by the parent molecule, 2-Chloro Fenofibric Acid. Therefore, the precautions for the unlabeled compound should be applied to the deuterated version.
Q4: I am observing unexpected peaks in my LC-MS analysis of this compound. What could be the cause?
Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation: As mentioned, hydrolysis is a key degradation pathway. Ensure your solvents are neutral and free of contaminants. If the sample has been stored improperly (e.g., exposed to light or high temperatures), degradation may have occurred.
-
Contamination: Contamination from glassware, solvents, or other laboratory equipment can introduce extraneous peaks.
-
Isotopic Exchange: While generally stable, under certain conditions (e.g., presence of a strong acid or base catalyst), the deuterium atoms could potentially exchange with protons from the solvent. Ensure you are using appropriate solvents for your analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Signal Intensity Over Time | Sample degradation in solution. | Prepare fresh solutions for analysis. If using an autosampler, consider cooling the sample tray. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) vials. | |
| Appearance of New Peaks in Chromatogram | Hydrolytic degradation. | Check the pH of your sample and mobile phase. Ensure solvents are fresh and of high purity. |
| Photodegradation. | Protect stock solutions and samples from light by using amber vials or covering with aluminum foil. | |
| Inconsistent Retention Times | Improper column equilibration. | Ensure the column is fully equilibrated with the mobile phase before injection. |
| Mobile phase composition change. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered. If the problem persists, the analytical column may need to be replaced. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be used to assess the stability of this compound by separating it from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a 70:30 (v/v) ratio.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 286 nm[1][2] |
| Column Temperature | 25°C[1] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Sample Preparation: Subject the this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) as required for a forced degradation study. Neutralize the pH if necessary and dilute the sample with the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.
-
Evaluation: Compare the chromatogram of the stressed sample to that of the unstressed standard. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.
Visualizations
Logical Troubleshooting Flow for Unexpected Chromatographic Peaks
Caption: A flowchart for troubleshooting unexpected peaks.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
Troubleshooting low recovery of 2-Chloro Fenofibric Acid-d6 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-Chloro Fenofibric Acid-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound, a deuterated form of a fenofibric acid analog, is an acidic compound. Its extraction behavior is primarily governed by its pKa, which is estimated to be around 3.5-4.0, similar to fenofibric acid.[1][2] This means its ionization state is highly dependent on the pH of the sample solution. At a pH above its pKa, it will be deprotonated (anionic), and at a pH below its pKa, it will be in its neutral, protonated form. This property is critical for optimizing both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods.
Q2: What are the most common reasons for low recovery of this compound?
A2: Low recovery is often due to one or more of the following factors:
-
Improper pH: The sample pH may not be optimal for the chosen extraction method, leading to poor retention on an SPE sorbent or inefficient partitioning into the organic solvent during LLE.[3]
-
Suboptimal Solvent Selection (LLE): The organic solvent used may not have the appropriate polarity to efficiently extract the analyte from the aqueous sample matrix.[3]
-
Incorrect SPE Sorbent or Protocol: The chosen SPE sorbent (e.g., reversed-phase, ion-exchange) may not be suitable, or the wash and elution steps may be too harsh or too weak, respectively.[4]
-
Matrix Effects: Components in the biological sample (e.g., plasma proteins, phospholipids) can interfere with the extraction process by binding to the analyte or co-eluting and causing ion suppression in LC-MS analysis.[5]
-
Incomplete Elution: The analyte may be strongly retained on the SPE sorbent, and the elution solvent may not be strong enough to desorb it completely.[4][6]
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A3: Both SPE and LLE can be effective for extracting fenofibric acid compounds.[7][8]
-
SPE often provides cleaner extracts and can be more easily automated.[7][9] Anion exchange and reversed-phase SPE are common choices for acidic drugs.[10]
-
LLE is a simpler technique that can be very effective, but may be more prone to emulsions and may require larger solvent volumes.[11][12]
The choice depends on the sample matrix, the required level of cleanliness, and available laboratory equipment.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: My recovery of this compound is low when using a reversed-phase (e.g., C18) SPE protocol.
Detailed Steps & Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Sample pH | Acidify the sample to a pH at least 2 units below the pKa of this compound (i.e., pH < 2.5). | At a low pH, the carboxylic acid group is protonated and the molecule is neutral, allowing for better retention on the nonpolar C18 sorbent. |
| Premature Elution During Wash Step | Decrease the percentage of organic solvent in the wash solution. | A wash step that is too strong (too much organic solvent) can cause the analyte to elute along with the interferences.[4][13] |
| Incomplete Elution | Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) or by adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to ionize the analyte, making it more polar and easier to elute from the reversed-phase sorbent.[6] | The elution solvent must be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent.[4] |
| Sorbent Overload or Matrix Effects | Reduce the sample volume, increase the mass of the SPE sorbent, or incorporate a phospholipid removal step in your sample preparation. | Exceeding the binding capacity of the sorbent will lead to breakthrough during sample loading. Phospholipids from plasma can also interfere with retention and elution.[5] |
Problem: My recovery of this compound is low when using an anion exchange SPE protocol.
Detailed Steps & Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Sample pH for Loading | Adjust the sample pH to be at least 2 units above the pKa of this compound (i.e., pH > 5.5). | For anion exchange, the analyte must be in its deprotonated, anionic form to bind to the positively charged sorbent.[10] |
| Premature Elution During Wash Step | Ensure the wash solution has a low ionic strength and a pH that maintains the analyte's negative charge. | A wash solution with a high salt concentration can disrupt the ionic interaction and cause the analyte to elute prematurely. |
| Incomplete Elution | Elute with a solvent that has a pH at least 2 units below the analyte's pKa (i.e., pH < 2.5) or contains a high concentration of a competing anion. | To elute from an anion exchanger, the analyte's negative charge must be neutralized by lowering the pH, or a stronger anion must be introduced to displace the analyte from the sorbent.[6] |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: My recovery of this compound is low after performing LLE.
Detailed Steps & Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Aqueous Phase pH | Acidify the aqueous sample to a pH at least 2 units below the pKa of this compound (i.e., pH < 2.5). | The analyte must be in its neutral, protonated form to be soluble in the organic extraction solvent.[2][3] |
| Suboptimal Organic Solvent | Test different water-immiscible organic solvents. A mixture of solvents can also be effective. For fenofibric acid, successful extractions have been reported with mixtures like n-hexane and ethyl acetate, or n-hexane, dichloromethane, and isopropanol.[8][11][12] | The polarity of the organic solvent should be matched to the analyte to maximize partitioning. |
| Emulsion Formation | To break an emulsion, try adding a small amount of salt to the aqueous phase ("salting out"), centrifuging the sample, or using a gentler mixing technique instead of vigorous shaking. | Emulsions can form at the interface of the two liquid phases, trapping the analyte and preventing complete phase separation. |
| Insufficient Phase Ratio | Increase the volume of the organic solvent relative to the aqueous sample. | A higher volume of organic solvent can improve extraction efficiency, especially if the partition coefficient of the analyte is not very high.[3] |
Experimental Protocols
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from plasma using a C18 SPE cartridge.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water (pH ≈ 2.7).
-
Sample Loading:
-
Pre-treat the plasma sample by adding an equal volume of 4% phosphoric acid to precipitate proteins. Centrifuge and collect the supernatant.
-
Adjust the pH of the supernatant to approximately 2.5-3.0 with formic acid.
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
A second wash with a mild organic solvent (e.g., 5-10% methanol in water with 0.1% formic acid) can be used to remove less polar interferences.
-
-
Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile. To improve recovery, a small amount of ammonium hydroxide (B78521) (e.g., 2%) can be added to the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general method for extracting this compound from plasma.
-
Sample Preparation: To 500 µL of plasma, add an internal standard and 50 µL of 1 M HCl to acidify the sample.
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate (9:1, v/v) or methyl tert-butyl ether (MTBE)).
-
Vortex for 1-2 minutes.
-
-
Phase Separation: Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Quantitative Data Summary
The following tables summarize reported recovery data for fenofibric acid under various extraction conditions. These can be used as a starting point for optimizing the recovery of this compound.
Table 1: Solid-Phase Extraction Recovery of Fenofibric Acid
| SPE Method | Sample Matrix | Key Parameters | Reported Recovery (%) | Reference |
| Anion Exchange | Human Serum | - | Not specified, but method was successful for quantification | [10] |
| Reversed-Phase (C18) | Human Plasma | Elution with methanol and phosphoric acid | ~100% | [7][14] |
| Protein Precipitation | Human Plasma | Methanol precipitation | 86.2 - 88.2% | [15] |
Table 2: Liquid-Liquid Extraction Recovery of Fenofibric Acid
| Extraction Solvent(s) | Sample Matrix | Reported Recovery (%) | Reference |
| n-hexane:ethyl acetate (90:10, v/v) | Human Serum | 84.8% | [11][12] |
| n-hexane:dichloromethane:isopropanol (100:50:5, v/v/v) | Rat Plasma | 90.3 - 94.7% | [8] |
| Ethyl Acetate | Human Plasma | 79.8% | [14] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 7. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
Technical Support Center: Preventing Isotopic Back-Exchange in Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. Isotopic back-exchange, the unintended replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment, can significantly compromise experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern?
Isotopic back-exchange is a chemical process where deuterium atoms on a deuterated standard are swapped with protons (hydrogen atoms) from the solvent or sample matrix.[1] This phenomenon is a significant issue in quantitative analysis as it leads to a decrease in the mass of the internal standard, which can result in the inaccurate quantification of the analyte.[1]
Q2: What are the primary factors that contribute to isotopic back-exchange?
The rate and extent of isotopic back-exchange are primarily influenced by four key factors:
-
pH: Both acidic and basic conditions can catalyze back-exchange. The minimum rate of exchange for many compounds occurs in a slightly acidic environment.[2][3][4]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[2]
-
Solvent: Protic solvents, such as water and methanol, which have O-H or N-H bonds, can readily donate protons and thus facilitate back-exchange.[5] Aprotic solvents, like acetonitrile (B52724), lack these bonds and are generally preferred.[5]
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups are more susceptible to exchange.[1]
Q3: How can I minimize isotopic back-exchange during my experiments?
Minimizing back-exchange requires careful control of experimental conditions. Key strategies include:
-
pH Control: Maintain the pH of your solutions within a range where the exchange rate is at its minimum, typically around pH 2.5-3 for many compounds.[2][3][4]
-
Temperature Control: Perform sample preparation, storage, and analysis at low temperatures (e.g., 4°C) to slow down the kinetics of the exchange reaction.[2]
-
Solvent Selection: Whenever possible, use aprotic solvents like acetonitrile for the preparation and storage of deuterated standards. If aqueous solutions are necessary, minimize the time the standard is in the protic solvent.
-
Label Position: Select internal standards where the deuterium labels are located on stable, non-exchangeable positions of the carbon skeleton.[6]
-
Rapid Analysis: Minimize the time between sample preparation and analysis to reduce the opportunity for back-exchange to occur.
Troubleshooting Guides
This section addresses common problems encountered during experiments that may be related to isotopic back-exchange.
Problem 1: Decreasing internal standard signal over an analytical run.
-
Possible Cause: Back-exchange is occurring in the autosampler. The standard may be exchanging with protons from the sample matrix or residual moisture in the solvent over time.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to slow down the exchange process.
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.
-
Solvent Stability: Evaluate the stability of the standard in the mobile phase over time. If the mobile phase is promoting exchange, consider adjusting its composition or pH, if compatible with your chromatography.
-
Problem 2: Appearance of a peak corresponding to the unlabeled analyte in a sample containing only the deuterated standard.
-
Possible Cause: This is a strong indicator of back-exchange, where the deuterated standard is losing its deuterium labels and converting to the unlabeled form. It could also indicate the presence of the unlabeled analyte as an impurity in the standard.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Consult the Certificate of Analysis (CoA) for the isotopic purity of your standard. If necessary, verify the purity using high-resolution mass spectrometry (HRMS).[7]
-
Assess Back-Exchange: Perform a stability study by incubating the deuterated standard in the sample matrix and mobile phase under your experimental conditions. Monitor the increase in the unlabeled analyte signal over time.
-
Optimize Conditions: If back-exchange is confirmed, implement the prevention strategies outlined in the FAQ section (control pH, temperature, and solvent).
-
Problem 3: Split or distorted peak shape for the deuterated internal standard.
-
Possible Cause: While several chromatographic issues can cause peak splitting, in the context of deuterated standards, it can sometimes be related to the presence of isotopologues with different numbers of deuterium atoms that may have slightly different chromatographic behavior. It can also be caused by contamination or column issues.
-
Troubleshooting Steps:
-
Check for Contamination: Inject a blank solvent to ensure the system is clean. Contamination in the injector or column can lead to peak distortion.[8][9]
-
Column Health: A void in the column packing or a blocked frit can cause peak splitting.[9] Try flushing the column or replacing it if the problem persists.
-
Solvent Mismatch: Ensure the solvent in which your sample is dissolved is compatible with the mobile phase. A strong solvent mismatch can cause peak distortion.
-
Confirm Isotopic Distribution: Analyze the standard by itself to confirm its isotopic distribution. If there are significant populations of partially deuterated species, this could contribute to peak broadening or splitting.
-
Data Presentation
The following tables summarize the impact of key experimental parameters on the stability of deuterated standards.
Table 1: Influence of pH on Deuterium Back-Exchange
| pH | Relative Rate of Back-Exchange | Stability | Recommendation |
| < 2 | Increases | Low | Avoid strongly acidic conditions unless necessary for chromatography. |
| 2.5 - 3.0 | Minimum | High | Optimal pH range for minimizing back-exchange. [2][3][4] |
| 3.0 - 7.0 | Gradually Increases | Moderate to High | Generally acceptable for many applications. |
| > 7.0 | Significantly Increases | Low | Avoid neutral to basic conditions, especially with prolonged storage. |
Table 2: Influence of Temperature on Deuterium Back-Exchange
| Temperature | Relative Rate of Back-Exchange | Recommendation |
| ≤ 4°C | Low | Recommended for storage of solutions and in autosamplers. [2] |
| Room Temperature (~20-25°C) | Moderate | Minimize exposure time. Not recommended for long-term storage of solutions. |
| > 30°C | High | Avoid. Can lead to significant and rapid back-exchange. |
Table 3: Influence of Solvent Type on Deuterium Back-Exchange
| Solvent Type | Example(s) | Potential for Back-Exchange | Recommendation |
| Aprotic | Acetonitrile, Tetrahydrofuran (THF) | Low | Preferred solvents for stock and working solutions. |
| Protic | Water, Methanol, Ethanol | High | Minimize use. If necessary, prepare solutions fresh and use them quickly.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of Deuterated Standards
Objective: To prepare accurate and stable stock and working solutions of deuterated internal standards while minimizing the risk of back-exchange.
Materials:
-
Deuterated standard (solid or oil)
-
High-purity aprotic solvent (e.g., LC-MS grade acetonitrile or methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen aprotic solvent and gently swirl to dissolve the standard completely.
-
Dilution: Once dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at the recommended temperature, typically -20°C for long-term storage.
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent as needed. It is recommended to prepare working solutions fresh, especially at low concentrations.
Protocol 2: Assessing the Stability of a Deuterated Standard in a Sample Matrix
Objective: To evaluate the stability of a deuterated internal standard under the specific conditions of the analytical method.
Materials:
-
Deuterated internal standard working solution
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Time Zero (T0) Samples: Spike a known concentration of the deuterated standard into the blank matrix. Immediately process these samples according to your established analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Incubated Samples: Spike the same concentration of the deuterated standard into additional aliquots of the blank matrix. Incubate these samples under conditions that mimic your entire experimental workflow (e.g., at room temperature for the duration of sample preparation, in the autosampler at a specific temperature).
-
-
Analysis:
-
Analyze the T0 samples immediately by LC-MS/MS.
-
At various time points (e.g., 2, 4, 8, 24 hours), process and analyze the incubated samples.
-
-
Data Evaluation:
-
Monitor the peak area of the deuterated standard and the peak area of the corresponding unlabeled analyte in all samples.
-
Calculate the ratio of the unlabeled analyte peak area to the deuterated standard peak area for each time point.
-
An increase in this ratio over time indicates that back-exchange is occurring. The internal standard is generally considered stable if the change is within a predefined acceptance criterion (e.g., ±15%).
-
Mandatory Visualizations
Caption: Workflow for handling deuterated standards to minimize back-exchange.
Caption: Logical workflow for troubleshooting back-exchange related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gentechscientific.com [gentechscientific.com]
Technical Support Center: Optimizing Liquid-Liquid Extraction of Fenofibric Acid
Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of fenofibric acid and its deuterated internal standard (d6-IS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the liquid-liquid extraction of fenofibric acid and its d6-internal standard.
Question: Why am I observing low recovery for both fenofibric acid and the d6-internal standard?
Answer:
Low recovery of both the analyte and the internal standard often points to a systemic issue with the extraction procedure. Several factors could be at play:
-
Incorrect pH of the Aqueous Sample: Fenofibric acid is an acidic drug. To ensure it is in a non-ionized state for efficient extraction into an organic solvent, the pH of the sample should be acidified to approximately 2 pH units below its pKa (the pKa of fenofibric acid is around 4.8). Insufficient acidification will lead to the analyte remaining in the aqueous phase.
-
Inappropriate Extraction Solvent: The choice of organic solvent is critical. A solvent that is too polar may not efficiently extract the non-polar fenofibric acid, while a solvent that is too non-polar may not be effective either. Mixtures of solvents are often used to fine-tune the polarity.
-
Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure thorough vortexing for a sufficient duration to maximize the surface area for mass transfer.
-
Phase Separation Issues: Incomplete separation of the aqueous and organic layers can lead to carryover of the aqueous phase, which contains unextracted analyte.
Question: My recovery for the d6-internal standard is acceptable, but the fenofibric acid recovery is low and variable. What could be the cause?
Answer:
This scenario suggests a problem specific to the fenofibric acid molecule, potentially related to its interaction with the biological matrix.
-
Protein Binding: Fenofibric acid is known to be highly protein-bound in plasma. If the protein is not sufficiently disrupted, the analyte will not be available for extraction. The use of a protein precipitation step prior to LLE is crucial. Acetonitrile (B52724) is a common choice for this purpose as it serves as both a protein precipitating agent and an extraction solvent.[1]
-
Analyte Instability: While fenofibric acid is generally stable, degradation could be a factor under certain conditions (e.g., extreme pH, elevated temperature). Ensure that sample processing is performed under appropriate conditions.
Question: I am experiencing emulsion formation at the interface of the aqueous and organic layers. How can I resolve this?
Answer:
Emulsion formation is a common challenge in LLE, particularly with biological samples that contain lipids and proteins.[2] Here are several strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, use gentle inversion or rocking to mix the phases.[2]
-
Centrifugation: Spinning the sample at high speed can help to break the emulsion and compact the interface.
-
Salting Out: Adding a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and help force the separation of the layers.[2]
-
Solvent Modification: Adding a small amount of a more polar solvent (e.g., isopropanol) to the organic phase can sometimes help to disrupt the emulsion.[3][4]
-
Filtration: Passing the mixture through a glass wool plug or a phase separation filter can help to break the emulsion and separate the layers.[2]
Frequently Asked Questions (FAQs)
Q1: What is a suitable organic solvent for the liquid-liquid extraction of fenofibric acid?
A1: Several solvent systems have been successfully used. The choice depends on the specific requirements of the method (e.g., selectivity, volatility). Some common options include:
-
Acetonitrile: Often used in a single-step extraction where it also serves to precipitate plasma proteins.[1]
-
Ethyl Acetate (B1210297): A moderately polar solvent that has shown good recovery for fenofibric acid.[5][6]
-
Mixture of n-hexane, dichloromethane, and isopropanol (B130326) (e.g., 100:50:5, v/v/v): This mixture offers a balance of polarities for effective extraction.[3][4]
-
Mixture of n-hexane and ethyl acetate (e.g., 90:10, v/v): This combination has also been reported to yield good recovery.[7][8]
Q2: What is the role of the d6-internal standard and why is it important?
A2: A deuterated internal standard, such as fenofibric acid-d6, is a form of the analyte where some hydrogen atoms have been replaced by deuterium. It is considered the "gold standard" for quantitative analysis using mass spectrometry for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the analyte during extraction and ionization, compensating for variations in sample preparation and instrument response.
-
Mass Difference: The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Accurate Quantification: By comparing the signal of the analyte to the known concentration of the internal standard, a precise and accurate quantification can be achieved.
Q3: How can I optimize the pH of my sample for fenofibric acid extraction?
A3: Fenofibric acid is a weak acid with a pKa of approximately 4.8.[6] To ensure that it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa. Acidifying the sample to a pH of 2-3 with an acid like hydrochloric acid or phosphoric acid is a common practice.[5][6]
Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction
This method is suitable for plasma samples and utilizes acetonitrile for both protein precipitation and extraction.[1]
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the d6-internal standard working solution.
-
Protein Precipitation/Extraction: Add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Direct Liquid-Liquid Extraction with Solvent Mixture
This protocol is a classic LLE method using a mixture of organic solvents.[3][4]
-
Sample Preparation: To 100 µL of rat plasma in a glass tube, add the d6-internal standard.
-
pH Adjustment: Add a small volume of acid (e.g., 1N HCl) to acidify the sample to pH ~3.
-
Solvent Addition: Add 1 mL of the extraction solvent mixture (n-hexane:dichloromethane:isopropanol, 100:50:5, v/v/v).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on fenofibric acid extraction.
| Parameter | Value | Reference |
| Recovery of Fenofibric Acid | 90.3-94.7% | [3] |
| 73.8–75.4% | [1] | |
| 79.8% | [5] | |
| 84.8% | [7][8] | |
| Recovery of Internal Standard | 83.3% (diclofenac) | [3] |
| 85.9% (fenofibric acid-d6) | [1] |
| Method | Extraction Solvent(s) | Internal Standard | Matrix | Reference |
| UPLC-MS/MS | Acetonitrile | 2-chloro fenofibric acid-d6 | Human Plasma | [1] |
| LC-MS/MS | n-hexane-dichloromethane-isopropanol | Diclofenac acid | Rat Plasma | [3] |
| HPLC-UV | Ethyl acetate | 4'-chloro-5-fluro-2-hydroxybenzophenone | Human Plasma | [5] |
| HPLC | n-hexane and ethylacetate | Not specified | Human Serum | [7][8] |
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Fenofibric Acid.
Caption: Troubleshooting Decision Tree for LLE of Fenofibric Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Fenofibric Acid Utilizing 2-Chloro Fenofibric Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of fenofibric acid in biological matrices, with a particular focus on the utilization of 2-Chloro Fenofibric Acid-d6 as an internal standard (IS). Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate (B1672516). Accurate and precise quantification of fenofibric acid is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.
Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the determination of fenofibric acid, highlighting the use of different internal standards.
Table 1: LC-MS/MS Method Parameters for Fenofibric Acid Analysis
| Parameter | Method 1 (using this compound) | Method 2 (using Fenofibric Acid-d6) | Method 3 (using Diclofenac acid) |
| Internal Standard | This compound[1] | Fenofibric Acid-d6[1][2] | Diclofenac acid[1] |
| Matrix | Human Plasma[1] | Human EDTA Plasma[1][2] | Rat Plasma[1] |
| Extraction Method | Acetonitrile (B52724) Precipitation[1] | Solid Phase Extraction (SPE)[1][2] | Liquid-Liquid Extraction (LLE)[1] |
| Chromatographic Column | ACE, 50 mm, 5 micron, 2.1 mm ID[1] | Discovery C18, 50 x 4.6 mm, 5 µm[1][2] | Discovery C18, 50 x 2.1 mm, 5 µm[1] |
| Mobile Phase | Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[1] | 0.2% Formic Acid in Water:Acetonitrile (35:65, v/v)[1][2] | Not specified |
| Flow Rate | 1 mL/min[1] | Not specified | Not specified |
| Ionization Mode | ESI Negative[2] | ESI Negative[2] | ESI Negative[1] |
| MRM Transition (Analyte) | Not specified | m/z 317.1 → 230.9[1][2] | m/z 317 → 213[1] |
| MRM Transition (IS) | Not specified | m/z 322.9 → 230.8[1][2] | m/z 294 → 250[1] |
Table 2: Bioanalytical Method Validation Data
| Validation Parameter | Method 1 (using this compound) | Method 2 (using Fenofibric Acid-d6) | Method 3 (using Diclofenac acid) |
| Linearity Range (µg/mL) | 0.05–20[1] | 0.150–20.383[1] | Not specified |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05[1] | 0.150[1] | Not specified |
| Accuracy (%) | 91–112[1] | Within ±2.8 of nominal[1] | Not specified |
| Precision (CV%) | < 13 (Within- and Between-day)[1] | < 2.5 (Intra- and Inter-run)[1] | Not specified |
| Recovery (%) | Not specified | 73.8–75.4 (Analyte), 85.9 (IS)[1] | Not specified |
| Matrix Effect | Not specified | Not specified | Not specified |
Experimental Protocols
Method 1: Using this compound as Internal Standard
This method was developed for the quantification of fenofibric acid in human plasma.
1. Sample Preparation (Acetonitrile Precipitation):
-
To 100 µL of human plasma, add an appropriate amount of this compound internal standard solution.
-
Add acetonitrile for protein precipitation.
-
Vortex mix the samples.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a small volume (2 µL) of the supernatant onto the LC-MS/MS system.[1]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: ACE, 50 mm, 5 micron, 2.1 mm ID.[1]
-
Mobile Phase: Isocratic elution with Water:Methanol:Formic Acid (35:65:0.1, v/v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Method 2: Using Fenofibric Acid-d6 as Internal Standard
This method provides chromatographic resolution of fenofibric acid from its acyl glucuronide metabolite in human EDTA plasma.
1. Sample Preparation (Solid Phase Extraction):
-
Condition a polymer-based, hydrophilic-lipophilic balanced SPE cartridge.
-
Load the plasma sample to which fenofibric acid-d6 has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1][2]
2. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Mobile Phase: 0.2% Formic Acid in Water:Acetonitrile (35:65, v/v).[1][2]
-
Mass Spectrometer: API 3000 mass spectrometer or equivalent.[2]
-
Ionization: ESI in negative mode.[2]
-
Detection: MRM with transitions m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for fenofibric acid-d6.[1][2]
Visualizations
Caption: Experimental workflow for the bioanalytical method validation of fenofibric acid.
Caption: Metabolic pathway of fenofibrate to fenofibric acid and its subsequent metabolism.
References
A Head-to-Head Comparison of Internal Standards for Fenofibric Acid Quantification: Is 2-Chloro Fenofibric Acid-d6 the Superior Choice?
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative assays. This guide provides an objective comparison of 2-Chloro Fenofibric Acid-d6 against other commonly used internal standards, supported by experimental data from various studies.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, but be distinguishable by the detector. Isotopically labeled analogs of the analyte are often considered the gold standard. This guide will delve into the performance of this compound and other alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the predominant technique for fenofibric acid quantification.
Performance Comparison of Fenofibric Acid Internal Standards
The following table summarizes the performance characteristics of various internal standards used in the LC-MS/MS analysis of fenofibric acid, as reported in a selection of scientific literature.
| Internal Standard | Analyte | Sample Preparation | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| This compound | Fenofibric Acid | Acetonitrile (B52724) Precipitation[1][2][3] | 0.05 - 20[1][2] | < 13 (within- and between-day)[1][2] | 91 - 112[1][2] | Not explicitly reported |
| Fenofibric Acid-d6 | Fenofibric Acid | Solid Phase Extraction[3] | 0.150 - 20.383[3] | < 2.5 (intra- and inter-run)[3] | ± 2.8[3] | 85.9[3] |
| Fenofibric Acid-d6 | Fenofibric Acid | Protein Precipitation[4] | 0.05 - 6[4] | < 12 (intra- and inter-day)[4] | 97.65 - 111.63[4] | 93 - 101[4] |
| Diclofenac Acid | Fenofibric Acid | Liquid-Liquid Extraction[5] | 0.005 - 1.250[5] | < 8.2 (intra- and inter-day)[5] | -0.9 to 2.1[5] | 83.3[5] |
| Bezafibrate | Fenofibric Acid | Methanol Precipitation[6] | 0.05 - 30[6] | < 2.7 (intra-day), < 2.5 (inter-day)[6] | 4.5 to 6.9[6] | > 86.2[6] |
| Mefenamic Acid | Fenofibric Acid | Liquid-Liquid Extraction[7] | 0.05 - 7.129[7] | < 9.3 (intra- and inter-day)[7] | Within 9.3% of nominal[7] | 52.6[7] |
| 4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB) | Fenofibric Acid | Liquid-Liquid Extraction[1] | Not explicitly for LC-MS/MS | Not explicitly for LC-MS/MS | Not explicitly for LC-MS/MS | Not explicitly for LC-MS/MS |
| Carbamazepine | Fenofibric Acid | Liquid-Liquid Extraction[8] | 0.50 - 20.0[8] | 9.78 - 11.6 (inter-day), 0.22 - 17.4 (intra-day)[8] | 87 - 115[8] | 69[8] |
Key Considerations for Internal Standard Selection
This compound demonstrates excellent performance with a wide linear range and acceptable precision and accuracy.[1][2] As a deuterated analog of a closely related chemical structure, it is expected to have very similar extraction and ionization properties to fenofibric acid, making it a highly suitable internal standard.
Fenofibric Acid-d6 is another excellent choice, being an isotopically labeled version of the analyte itself.[3][4][9] This generally ensures the most comparable behavior during the analytical process. The data presented showcases high precision, accuracy, and recovery.[3][4]
Structurally unrelated internal standards , such as Diclofenac Acid, Bezafibrate, Mefenamic Acid, and Carbamazepine, have also been successfully used.[5][6][7][8] While they can provide acceptable quantitative results, they may not perfectly compensate for variations in sample preparation and matrix effects due to differences in their physicochemical properties compared to fenofibric acid. For instance, the recovery of Mefenamic Acid was reported to be significantly lower than that of fenofibric acid.[7]
Experimental Methodologies
Below are detailed protocols from the cited literature for the analysis of fenofibric acid using different internal standards.
Method 1: Using this compound Internal Standard[1][2]
-
Sample Preparation: Protein precipitation. To 100 µL of human plasma, acetonitrile containing this compound is added.
-
Chromatography: ACE C18 column (50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Tandem mass spectrometry (details on transitions not specified in the abstract).
Method 2: Using Fenofibric Acid-d6 Internal Standard[3]
-
Sample Preparation: Solid Phase Extraction (SPE) using hydrophilic-lipophilic balanced cartridges.
-
Chromatography: Discovery C18 column (50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.2% formic acid solution/acetonitrile (35:65, v/v).
-
Detection: API 3000 mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Fenofibric Acid Transition: m/z 317.1 → 230.9
-
Fenofibric Acid-d6 Transition: m/z 322.9 → 230.8
-
Method 3: Using Diclofenac Acid Internal Standard[5]
-
Sample Preparation: Liquid-liquid extraction with N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).
-
Chromatography: Discovery C18 column (50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol-water-formic acid (75:25:0.25, v/v/v).
-
Detection: ESI-MS/MS in negative ion mode.
-
Fenofibric Acid Transition: m/z 317 → 213
-
Diclofenac Acid Transition: m/z 294 → 250
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of fenofibric acid in a biological matrix using an internal standard.
Caption: A generalized workflow for the bioanalysis of fenofibric acid.
Signaling Pathway of Fenofibric Acid
Fenofibric acid, the active metabolite of fenofibrate, primarily exerts its therapeutic effects by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Caption: The PPARα signaling pathway activated by fenofibric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Assessing Accuracy and Precision with 2-Chloro Fenofibric Acid-d6: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of 2-Chloro Fenofibric Acid-d6 as an internal standard against other commonly used alternatives, supported by experimental data from validated analytical methods.
Performance Comparison of Internal Standards
The selection of an internal standard that closely mimics the analyte of interest throughout sample preparation and analysis is critical for reliable quantification. Deuterated standards like this compound are often considered the gold standard due to their similar physicochemical properties to the analyte. The following tables summarize the performance of analytical methods utilizing this compound and other internal standards for the determination of fenofibric acid in biological matrices.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Result | Method | Matrix |
| Linearity (r²) | 0.9984 | UPLC-MS/MS | Rat Plasma |
| Intra-day Precision (%CV) | < 12% | UPLC-MS/MS | Rat Plasma |
| Inter-day Precision (%CV) | < 12% | UPLC-MS/MS | Rat Plasma |
| Intra-day Accuracy (%) | < 7.2% | UPLC-MS/MS | Rat Plasma |
| Inter-day Accuracy (%) | 97.65 - 111.63 | UPLC-MS/MS | Rat Plasma |
| Recovery (%) | 93 - 101 | UPLC-MS/MS | Rat Plasma |
| Intra-run Imprecision (%) | < 2.5 | LC-ESI-MS/MS | Human Plasma |
| Inter-run Imprecision (%) | < 2.5 | LC-ESI-MS/MS | Human Plasma |
| Inaccuracy (%) | ±2.8 | LC-ESI-MS/MS | Human Plasma |
| Recovery (Analyte) (%) | 73.8 - 75.4 | LC-ESI-MS/MS | Human Plasma |
| Recovery (IS) (%) | 85.9 | LC-ESI-MS/MS | Human Plasma |
Table 2: Method Performance using Alternative Internal Standards
| Internal Standard | Parameter | Result | Method | Matrix |
| Mefenamic Acid | Linearity (r²) | > 0.99 | UPLC-ESI-MS/MS | Human Plasma |
| Intra-day Precision (%) | < 9.3 | UPLC-ESI-MS/MS | Human Plasma | |
| Inter-day Precision (%) | < 9.3 | UPLC-ESI-MS/MS | Human Plasma | |
| Accuracy (%) | Within 9.3 | UPLC-ESI-MS/MS | Human Plasma | |
| Recovery (Analyte) (%) | 66.7 | UPLC-ESI-MS/MS | Human Plasma | |
| Recovery (IS) (%) | 52.6 | UPLC-ESI-MS/MS | Human Plasma | |
| Bezafibrate | Linearity (r²) | ≥ 0.996 | UHPLC-MS/MS | Human Plasma |
| Intra-day Precision (%CV) | < 2.7 | UHPLC-MS/MS | Human Plasma | |
| Inter-day Precision (%CV) | < 2.5 | UHPLC-MS/MS | Human Plasma | |
| Accuracy (RE%) | 4.5 - 6.9 | UHPLC-MS/MS | Human Plasma | |
| 4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB) | Linearity (r²) | 0.9988 | HPLC-UV | Human Plasma |
| Recovery (%) | 79.8 | HPLC-UV | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative protocols for the analysis of fenofibric acid using this compound and an alternative internal standard.
Protocol 1: UPLC-MS/MS Method with this compound[1]
This method is designed for the determination of fenofibric acid in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex mix the sample.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex again and then centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Gradient: A time-based gradient is used to separate the analyte and internal standard.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
Protocol 2: UPLC-ESI-MS/MS Method with Mefenamic Acid[4]
This method provides an alternative for the determination of fenofibric acid in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add the internal standard, mefenamic acid.[3]
-
Perform a one-step liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3]
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Flow Rate: 0.2 mL/min[3]
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI)[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[3]
Visualizing Analytical Workflows
Diagrams can clarify complex experimental processes and relationships.
Caption: Workflow for fenofibric acid analysis using this compound.
Caption: Relationship between internal standard choice and analytical performance metrics.
References
Establishing Linearity for Fenofibric Acid Assays Using a Deuterated Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity of an analytical method is a critical step in bioanalytical method validation. This guide provides a comparative overview of establishing linearity for the quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), using a deuterated internal standard. The primary method discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique commonly employed for this purpose.
Comparison of Linearity Parameters for Fenofibric Acid Assays
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a linear regression analysis of the calibration curve. The following table summarizes linearity data from various validated methods for fenofibric acid quantification.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation | Reference |
| UPLC-MS/MS | Fenofibric acid-D6 | 50 - 6000 | 0.9984 | Not Specified | [1] |
| UHPLC-MS/MS | Bezafibrate | 50 - 30,000 | ≥ 0.996 | y = 14.5x + 0.00352 | [2] |
| HPLC-UV | Sulindac | 250 - 20,000 | Not Specified | Not Specified | [3] |
| HPLC-UV | 1-Napthyl acetic acid | 500 - 40,000 | Not Specified | Not Specified | [4] |
| RP-HPLC | Not Specified | 60,000 - 140,000 | 0.9999 | Not Specified | [5] |
| UHPLC-UV | Fluvastatin | 100 - 10,000 | ≥ 0.9993 | Not Specified | [6] |
Note: The use of a deuterated internal standard, such as Fenofibric acid-D6, is highly recommended for LC-MS/MS-based assays. This is because a stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, leading to more accurate and precise quantification by correcting for variability in sample preparation and instrument response.
Experimental Protocols
A detailed experimental protocol for establishing the linearity of a fenofibric acid assay using a deuterated standard is provided below. This protocol is based on a validated UPLC-MS/MS method.[1]
Preparation of Stock and Working Solutions
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol (B129727).
-
Fenofibric Acid-D6 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of fenofibric acid-D6 and dissolve it in 1 mL of methanol.
-
Fenofibric Acid Working Standards: Serially dilute the fenofibric acid stock solution with methanol to prepare working standard solutions at concentrations of 50, 100, 150, 250, 500, 750, 1000, 2000, 2500, 4000, and 6000 ng/mL.[1]
-
Internal Standard Working Solution (1 µg/mL): Dilute the fenofibric acid-D6 stock solution with methanol to obtain a concentration of 1 µg/mL.[1]
Preparation of Calibration Curve Standards in Plasma
-
To 50 µL of blank rat plasma, add 50 µL of each fenofibric acid working standard solution.
-
Add 50 µL of the internal standard working solution (fenofibric acid-D6, 1 µg/mL) to each tube.
-
Vortex mix the samples.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix again and then centrifuge the samples.
-
Transfer the supernatant for analysis by UPLC-MS/MS.
UPLC-MS/MS Analysis
-
Chromatographic Column: Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 μm).[1]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode.
Construction of the Calibration Curve and Evaluation of Linearity
-
Construct the calibration curve by plotting the peak area ratio of fenofibric acid to the internal standard (fenofibric acid-D6) against the nominal concentration of fenofibric acid.
-
Perform a linear regression analysis on the calibration curve.
-
The linearity of the method is demonstrated if the correlation coefficient (r²) is typically ≥ 0.99. The acceptance criteria for the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[7]
Visualizations
Experimental Workflow for Establishing Assay Linearity
Caption: Workflow for establishing the linearity of a fenofibric acid assay.
Logical Relationship of Calibration Curve Construction and Linearity Assessment
Caption: Constructing a calibration curve to assess assay linearity.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. akjournals.com [akjournals.com]
- 3. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
A Head-to-Head Battle: LC-MS/MS vs. LC-UV for the Analysis of Fenofibric Acid
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for fenofibric acid quantification.
In the realm of bioanalysis and pharmaceutical quality control, the accurate quantification of active metabolites is paramount. Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate (B1672516), is no exception. Its therapeutic efficacy is directly linked to its concentration in biological matrices. This guide provides a detailed comparison of two common analytical techniques for fenofibric acid analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography with Ultraviolet detection (LC-UV). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance: A Tale of Two Techniques
The choice between LC-MS/MS and LC-UV often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each method based on published validation data.
LC-MS/MS Method Performance
| Parameter | Reported Values |
| Linearity Range | 0.05 - 6000 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 50 ng/mL[1][2] |
| Lower Limit of Detection (LOD) | 3.0 ng/mL[1] |
| Accuracy | 91% - 112%[2] |
| Precision (CV%) | < 15%[1][2] |
| Recovery | 73.8% - 98%[1][3] |
LC-UV Method Performance
| Parameter | Reported Values |
| Linearity Range | 100 - 10000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] |
| Lower Limit of Detection (LOD) | 30 - 40 ng/mL[4] |
| Accuracy | 82.0% - 104.9%[5] |
| Precision (CV%) | < 5%[4] |
| Recovery | 79.8% - 91.29%[4][5] |
As the data illustrates, LC-MS/MS generally offers superior sensitivity with a significantly lower LLOQ compared to LC-UV. This makes it the method of choice for applications requiring the measurement of very low concentrations of fenofibric acid, such as in pharmacokinetic studies with low dosage forms or in matrices with significant interference. LC-UV, while less sensitive, provides excellent accuracy and precision within its linear range and can be a cost-effective and robust alternative for routine analysis of samples with higher concentrations, such as in pharmaceutical formulations.
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental protocols for the analysis of fenofibric acid using LC-MS/MS and LC-UV.
LC-MS/MS Method Protocol
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 50 µL of an internal standard working solution (e.g., fenofibric acid-d6).[1]
-
Vortex mix the sample.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex again and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 3 µL[1]
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fenofibric acid and its internal standard.
LC-UV Method Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard solution.[5]
-
Add 3 mL of an extraction solvent (e.g., ethyl acetate) and 1 mL of 1 M HCl.[5]
-
Vortex for 5 minutes and then centrifuge for 5 minutes at 5,500 x g.[5]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
2. Liquid Chromatography:
-
Column: Symmetry Shield™ RP18 (150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v).[5]
-
Flow Rate: 1 mL/min[5]
-
Injection Volume: 25 µL[5]
3. UV Detection:
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and LC-UV methods.
Conclusion: Making an Informed Decision
Both LC-MS/MS and LC-UV are powerful techniques for the quantification of fenofibric acid.
-
LC-MS/MS is the undisputed champion of sensitivity and selectivity . Its ability to detect and quantify fenofibric acid at very low concentrations makes it indispensable for pharmacokinetic and bioequivalence studies, especially when dealing with complex biological matrices.
-
LC-UV offers a robust, cost-effective, and straightforward solution for applications where high sensitivity is not a critical requirement. It is well-suited for the analysis of pharmaceutical dosage forms and for routine quality control testing.
Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, available instrumentation, and budgetary considerations. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Performance of 2-Chloro Fenofibric Acid-d6 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is critical for developing robust and reliable quantification methods. This guide provides a comparative overview of the performance of 2-Chloro Fenofibric Acid-d6 as an internal standard in various biological matrices, primarily focusing on plasma, and contrasts its performance with other commonly used internal standards.
Overview of Internal Standards for Fenofibric Acid Analysis
The gold standard for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard of the analyte. This is because a SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction for experimental variability. For fenofibric acid, several deuterated and non-deuterated internal standards have been employed.
-
This compound: A deuterated analog of a closely related compound.
-
Fenofibric Acid-d6: A deuterated analog of the analyte itself.
-
Non-deuterated analogs: Compounds with similar chemical structures and properties, such as Mefenamic Acid and 4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB).
Performance Comparison in Human Plasma
The majority of published methods for fenofibric acid quantification are in human plasma. The following tables summarize the performance of analytical methods using this compound and other internal standards in this matrix.
Table 1: Performance of LC-MS/MS Methods for Fenofibric Acid Quantification in Human Plasma
| Parameter | This compound[1] | Fenofibric Acid-d6[2][3] | Mefenamic Acid[4] |
| Linearity Range (µg/mL) | 0.05 - 20 | 0.05 - 6 | 0.05 - 7.129 |
| Correlation Coefficient (r²) | > 0.99 | > 0.9984 | Not Reported |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%CV) | < 13 | < 12 | < 9.3 |
| Inter-day Precision (%CV) | < 13 | < 12 | < 9.3 |
| Accuracy (%) | 91 - 112 | 97.65 - 111.63 | Within 9.3% of nominal |
| Recovery (%) | Not Reported | 93 - 101 | 66.7 |
As demonstrated in the table, methods using this compound and Fenofibric Acid-d6 show comparable and excellent performance in terms of linearity, sensitivity, precision, and accuracy, adhering to regulatory guidelines for bioanalytical method validation. The use of a non-deuterated internal standard like Mefenamic Acid can also yield a validated method, though the recovery for the internal standard may differ more significantly from the analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and analysis of fenofibric acid in human plasma using different internal standards.
Protocol 1: Protein Precipitation using this compound
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[1]
-
-
LC-MS/MS Conditions:
-
Column: ACE C18 (50 x 2.1 mm, 5 µm)
-
Mobile Phase: Isocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v)
-
Flow Rate: 1 mL/min
-
Detection: Tandem mass spectrometry
-
Protocol 2: Protein Precipitation using Fenofibric Acid-d6
This protocol is similar to the one above, highlighting the interchangeability of deuterated internal standards in this sample preparation method.
-
Sample Preparation:
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.
-
Mix the sample, and add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant for analysis.[2]
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)
-
Mobile Phase: Water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Protocol 3: Liquid-Liquid Extraction using Mefenamic Acid
This method involves more steps but can result in a cleaner sample extract compared to protein precipitation.
-
Sample Preparation:
-
To 250 µL of human plasma, add the internal standard solution (Mefenamic Acid).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.[4]
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution
-
Flow Rate: 0.2 mL/min
-
Detection: Tandem mass spectrometry
-
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for the different sample preparation techniques described.
Caption: Protein Precipitation Workflow for Fenofibric Acid Analysis.
Caption: Liquid-Liquid Extraction Workflow for Fenofibric Acid Analysis.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical method. For the quantification of fenofibric acid in biological matrices, particularly plasma, this compound has been demonstrated to be a high-performing internal standard, yielding results comparable to the more commonly used Fenofibric Acid-d6. Both deuterated standards are preferable to non-deuterated analogs as they more effectively compensate for matrix effects and other sources of analytical variability. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific requirements of the study, such as throughput, required sensitivity, and the complexity of the matrix. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement a robust and reliable method for the bioanalysis of fenofibric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. akademiamedycyny.pl [akademiamedycyny.pl]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Lower Limit of Quantification (LLOQ) for Fenofibric Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing a reliable lower limit of quantification (LLOQ) is a critical step in the bioanalytical method validation for fenofibric acid, the active metabolite of fenofibrate (B1672516). A robust LLOQ ensures that the analytical method is sensitive enough to accurately and precisely measure low concentrations of the analyte in biological matrices, which is essential for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of various analytical methods for determining the LLOQ of fenofibric acid, complete with experimental data and detailed protocols.
Fenofibric acid, chemically known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is the active moiety responsible for the lipid-lowering effects of fenofibrate.[1][2] Fenofibrate itself is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to fenofibric acid.[3] Therefore, bioanalytical methods are developed to quantify fenofibric acid in biological samples like plasma.
Comparison of Analytical Methods for LLOQ Determination
The determination of fenofibric acid in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the LLOQ values obtained by different validated methods.
| Analytical Technique | Matrix | LLOQ (ng/mL) | Key Methodological Features | Reference |
| UHPLC-UV | Rat Plasma | 100 | Isocratic elution with methanol-water mobile phase. | [1][4] |
| HPLC-UV | Human Plasma | 50 | Liquid-liquid extraction with ethyl acetate. | [5] |
| UPLC-MS/MS | Rat Plasma | 50 | Protein precipitation for sample preparation. | [2] |
| UPLC-ESI-MS/MS | Human Plasma | 50 | Liquid-liquid extraction. | [6] |
| LC-MS/MS | Rat Plasma | 5 | Liquid-liquid extraction with a mixture of n-hexane, dichloromethane, and isopropanol. | [7] |
| LC-MS/MS | Human Plasma | 500 | Liquid-liquid extraction with ethyl acetate. | [8] |
| UHPLC-MS/MS | Human Plasma | 50 | Protein precipitation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols for two common approaches for fenofibric acid quantification.
UHPLC-UV Method
This method is suitable for studies where high sensitivity is not the primary requirement.
-
Sample Preparation: To 50 µL of rat plasma, 50 µL of an internal standard solution is added. The mixture is deproteinized by adding 200 µL of acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.[2]
-
Chromatographic Conditions:
-
LLOQ Determination: The LLOQ is established as the lowest concentration on the calibration curve where the response is at least five times the response of the blank matrix and can be quantified with a precision of ≤20% and an accuracy of 80-120%.[9]
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring the measurement of low concentrations of fenofibric acid.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., diclofenac (B195802) acid).[7]
-
Perform liquid-liquid extraction with a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).[7]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
LLOQ Determination: The LLOQ is determined as the lowest standard on the calibration curve, which can be measured with a signal-to-noise ratio of at least 10 and meets the criteria of precision (coefficient of variation ≤ 20%) and accuracy (within ±20% of the nominal concentration).[10][11]
Visualizing the LLOQ Determination Workflow
The following diagram illustrates the general workflow for determining the LLOQ of fenofibric acid, from sample preparation to data analysis, in accordance with regulatory guidelines.
Caption: Workflow for LLOQ Determination of Fenofibric Acid.
This guide provides a foundational understanding of the methodologies involved in determining the LLOQ for fenofibric acid. The choice of the analytical method should be guided by the specific requirements of the study, including the desired sensitivity and the nature of the biological matrix. Adherence to regulatory guidelines throughout the method validation process is paramount to ensure data integrity and reliability.
References
- 1. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akademiamedycyny.pl [akademiamedycyny.pl]
- 3. akjournals.com [akjournals.com]
- 4. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmoutsource.com [pharmoutsource.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Fenofibric Acid Assays: Intra- and Inter-Day Precision and Accuracy
For researchers, scientists, and drug development professionals, the accurate quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), is critical for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comparative overview of the intra- and inter-day precision and accuracy of commonly employed analytical methods for fenofibric acid determination, supported by experimental data from published studies.
This comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented herein is compiled from various scientific publications, offering a comprehensive look at the performance of these methods.
Data Presentation: A Side-by-Side Look at Assay Performance
The following tables summarize the intra- and inter-day precision and accuracy data for different fenofibric acid assays. Precision is expressed as the coefficient of variation (%CV), which indicates the degree of variability of measurements, while accuracy is represented as the percentage of recovery of the known concentration.
Table 1: Intra-Day Precision and Accuracy of Fenofibric Acid Assays
| Analytical Method | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| HPLC-UV | 50 (LLOQ) | 16.9 | 82.0 |
| 120 | 4.6 | 104.3 | |
| 1200 | 4.8 | 98.5 | |
| 8200 | 5.2 | 99.1 | |
| UHPLC-UV | 250 | 1.50 - 4.20 | 96.00 - 100.00 |
| 5000 | 1.50 - 4.20 | 96.00 - 100.00 | |
| LC-MS/MS | 50 (LLOQ) | < 11.91 | 97.65 - 111.63 |
| 150 | < 11.91 | 97.65 - 111.63 | |
| 2500 | < 11.91 | 97.65 - 111.63 | |
| 4500 | < 11.91 | 97.65 - 111.63 | |
| LC-MS/MS | 0.5 µg/mL (LLOQ) | 17.4 | 87 - 115 |
| 1.5 µg/mL | 0.22 | 87 - 115 | |
| 8.0 µg/mL | 4.58 | 87 - 115 | |
| 15.0 µg/mL | 2.68 | 87 - 115 | |
| LC-MS/MS | 5 (LLOQ) | < 8.2 | -0.9 to 2.1 |
| 10 | < 8.2 | -0.9 to 2.1 | |
| 500 | < 8.2 | -0.9 to 2.1 | |
| 1000 | < 8.2 | -0.9 to 2.1 |
LLOQ: Lower Limit of Quantification
Table 2: Inter-Day Precision and Accuracy of Fenofibric Acid Assays
| Analytical Method | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| HPLC-UV | 50 (LLOQ) | 17.2 | 95.0 |
| 120 | 4.4 | 104.9 | |
| 1200 | 4.9 | 99.8 | |
| 8200 | 5.8 | 100.5 | |
| UHPLC-UV | 250 | < 5 | 96.39 - 100.00 |
| 5000 | < 5 | 96.39 - 100.00 | |
| LC-MS/MS | 50, 150, 2500, 4500 | < 12 | 97.65 - 111.63 |
| LC-MS/MS | 0.5 µg/mL (LLOQ) | 11.6 | 87 - 115 |
| 1.5 µg/mL | 9.78 | 87 - 115 | |
| 8.0 µg/mL | 10.4 | 87 - 115 | |
| 15.0 µg/mL | 10.1 | 87 - 115 | |
| LC-MS/MS | 5 (LLOQ) | < 8.2 | -0.9 to 2.1 |
| 10 | < 8.2 | -0.9 to 2.1 | |
| 500 | < 8.2 | -0.9 to 2.1 | |
| 1000 | < 8.2 | -0.9 to 2.1 |
Experimental Protocols: A Look Under the Hood
The performance of any assay is intrinsically linked to its methodology. Below are summaries of the experimental protocols for the cited fenofibric acid assays.
HPLC-UV Method[1]
-
Sample Preparation: A liquid-liquid extraction method was employed. To 500 µL of plasma, an internal standard (IS) was added, followed by vortexing. After the addition of ethyl acetate (B1210297) and 1 M HCl, the mixture was vortexed and centrifuged. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.[1]
-
Chromatographic Conditions:
UHPLC-UV Method[3][4]
-
Sample Preparation: Not explicitly detailed in the provided abstract, but likely involves protein precipitation or liquid-liquid extraction.
-
Chromatographic Conditions:
LC-MS/MS Method 1[5]
-
Sample Preparation: Protein precipitation was used. To 50 µL of rat plasma, 50 µL of fenofibric acid working solution and 50 µL of an isotope-labeled internal standard (fenofibric acid-D6) were added. After mixing, 200 µL of acetonitrile was added to precipitate proteins.[5]
-
Chromatographic Conditions:
LC-MS/MS Method 2[6]
-
Sample Preparation: A one-step liquid-liquid extraction was performed using 500 µL of human plasma with ethyl acetate. The organic layer was evaporated and the residue reconstituted.[6]
-
Chromatographic Conditions:
LC-MS/MS Method 3[7]
-
Sample Preparation: Liquid-liquid extraction with a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).[7]
-
Chromatographic Conditions:
Mandatory Visualization
The following diagram illustrates a typical workflow for assessing the intra- and inter-day precision and accuracy of a bioanalytical method for fenofibric acid.
Caption: Workflow for Precision and Accuracy Assessment.
Conclusion
Both HPLC-UV and LC-MS/MS methods can provide reliable quantification of fenofibric acid. LC-MS/MS assays generally offer higher sensitivity, allowing for lower limits of quantification.[6][7] The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The data presented in this guide, in conjunction with the detailed experimental protocols, can assist researchers in selecting the most appropriate assay for their needs and in developing and validating their own methods according to international guidelines.[8][9]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. turkjps.org [turkjps.org]
- 3. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. akademiamedycyny.pl [akademiamedycyny.pl]
- 6. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldwide.com [worldwide.com]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Internal Standards for Fenofibric Acid Quantification: Fenofibric Acid-d6 vs. 2-chloro Fenofibric Acid-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), is critical for pharmacokinetic, bioequivalence, and clinical studies. The choice of a suitable internal standard is paramount for robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of two commonly used deuterated internal standards: fenofibric acid-d6 and 2-chloro fenofibric acid-d6.
Performance Data Comparison
The selection of an internal standard is often dictated by its ability to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variability. Both fenofibric acid-d6 and this compound are utilized to ensure accuracy and precision in the quantification of fenofibric acid. Below is a summary of their performance characteristics as reported in various studies.
Fenofibric Acid-d6:
| Parameter | Value | Matrix | Method |
| Linearity Range | 0.5-200 ng/mL | Human EDTA Plasma | UPLC-MS/MS |
| Correlation Coefficient (r²) | 0.993 | Human EDTA Plasma | UPLC-MS/MS |
| Recovery | 73.8–85.9% | Human EDTA Plasma | LC-MS/MS |
| Intra- & Inter-day Precision | < 2.5% | Human EDTA Plasma | LC-MS/MS |
| Intra- & Inter-day Accuracy | Within ±2.8% | Human EDTA Plasma | LC-MS/MS |
| Linearity Range | 50-6000 ng/mL | Rat Plasma | UPLC-MS/MS |
| Correlation Coefficient (r²) | 0.9984 | Rat Plasma | UPLC-MS/MS |
| Precision (CV) | < 11.91% | Rat Plasma | UPLC-MS/MS |
| Accuracy | 97.65-111.63% | Rat Plasma | UPLC-MS/MS |
| Recovery | 93-101% | Rat Plasma | UPLC-MS/MS |
This compound:
| Parameter | Value | Matrix | Method |
| Linearity Range | 0.05–20 µg/mL | Human Plasma | LC-MS/MS & LC-UV |
| Within- & Between-day Precision | < 13% | Human Plasma | LC-MS/MS & LC-UV |
| Accuracy | 91-112% | Human Plasma | LC-MS/MS & LC-UV |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the performance of these internal standards.
Method Using Fenofibric Acid-d6
A validated UPLC-MS/MS method for the determination of fenofibric acid in rat plasma utilized fenofibric acid-d6 as an internal standard.[1]
-
Sample Preparation: Protein precipitation was employed. To 50 µL of rat plasma, 50 µL of fenofibric acid working solution and 50 µL of fenofibric acid-d6 internal standard solution were added. The mixture was vortexed, followed by the addition of 200 µL of acetonitrile (B52724) to precipitate proteins.[1]
-
Chromatographic Separation: An Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 μm) was used for separation. The mobile phase consisted of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A flow rate of 0.3 mL/min was maintained.[1]
-
Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization (ESI) in positive mode.[1] The multiple reaction monitoring (MRM) transitions for fenofibric acid and fenofibric acid-d6 were m/z 317.1 → 230.9 and m/z 322.9 → 230.8, respectively, in negative ion mode in a separate study.[2][3]
Another method for human EDTA plasma involved solid-phase extraction (SPE).[3][4]
-
Sample Preparation: SPE was performed using polymer-based, hydrophilic-lipophilic balanced cartridges.[3][4]
-
Chromatographic Separation: A Discovery C18 column (4.6 × 50 mm, 5 μm) was used with a mobile phase of 0.2% formic acid solution/acetonitrile (35:65, v/v).[3][4]
Method Using this compound
A high-throughput method for determining fenofibric acid in human plasma was developed using this compound as the internal standard.[2]
-
Sample Preparation: A single-step protein precipitation was used. 100 µL of human plasma was extracted with acetonitrile.[2][4]
-
Chromatographic Separation: An ACE C18 column (50 mm, 5 micron) was used. For LC-MS/MS, the inner diameter was 2.1 mm. The mobile phase was an isocratic mixture of water:methanol:formic acid (35:65:0.1, v/v/v) at a flow rate of 1 mL/min.[2][4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI operating in positive ionization mode was used for detection and quantification. Data acquisition was performed in MRM mode.[4]
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance, the following diagrams are provided.
Caption: Bioanalytical workflow for fenofibric acid quantification.
Caption: Metabolic pathway of fenofibrate to fenofibric acid.
Conclusion
Both fenofibric acid-d6 and this compound have been successfully used as internal standards for the quantification of fenofibric acid in various biological matrices. The choice between them may depend on the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the availability of the standard.
-
Fenofibric acid-d6 is an isotopologue of the analyte, making it an ideal internal standard as it shares very similar physicochemical properties, leading to comparable behavior during extraction and ionization. The provided data shows its successful application with both SPE and protein precipitation, yielding high accuracy and precision.
-
This compound , a close structural analog, has also been shown to be effective. The data indicates its utility in high-throughput methods using a simple protein precipitation step.
Ultimately, the validation data for each internal standard within a specific laboratory's validated method will be the deciding factor for its suitability for a particular study. Both internal standards have demonstrated the ability to support robust and reliable bioanalytical methods for fenofibric acid quantification.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro Fenofibric Acid-d6: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2-Chloro Fenofibric Acid-d6 must adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations.
Immediate Safety and Handling Considerations
This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. Always handle this compound in its original container and avoid mixing it with other chemical waste. Uncleaned containers should be treated with the same precautions as the product itself.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed disposal company.
-
Consult Local Regulations: Before proceeding, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[2]
-
Segregate the Waste: Keep this compound waste separate from other laboratory waste streams. Do not mix it with non-hazardous materials or other chemical waste.
-
Proper Labeling and Storage: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound." Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste management company.[1][3]
-
Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This ensures the complete destruction of the compound and minimizes environmental impact.
Quantitative Toxicity Data
The following table summarizes the available aquatic toxicity and acute oral toxicity data for the non-deuterated analogue, Fenofibric Acid, which is expected to be comparable for this compound.
| Metric | Species | Value | Exposure Time | Reference |
| LC50 | Fish | 0.1 mg/l | 96 hours | |
| EC50 | Daphnia magna (Water flea) | 4.90 mg/l | 48 hours | |
| LD50 (Oral) | Rat | 1242 mg/kg | N/A | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
